molecular formula C8H7BrN2 B174448 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine CAS No. 145934-58-3

3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

货号: B174448
CAS 编号: 145934-58-3
分子量: 211.06 g/mol
InChI 键: KDAXPQWYQKHDLH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAXPQWYQKHDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459801
Record name 3-BROMO-2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145934-58-3
Record name 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145934-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-BROMO-2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-2-methyl-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive bromine atom on the electron-rich pyrrolo[2,3-b]pyridine core, makes it an invaluable intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, detailed experimental protocols for its application in cross-coupling reactions, and its biological significance, particularly as a scaffold for potent kinase inhibitors.

Physicochemical and Structural Information

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a substituted azaindole, a class of compounds of significant interest in drug discovery. While extensive experimental data for this specific molecule is not widely published, its core properties are summarized below.

PropertyData
CAS Number 145934-58-3
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Synonyms 3-Bromo-2-methyl-7-azaindole
General Appearance Typically an off-white to brown solid

Note: Experimental values for properties such as melting point, boiling point, and detailed spectral data are not consistently available in public literature. Characterization is typically performed on a case-by-case basis during synthesis.

Synthesis Pathway

The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can be envisioned through a multi-step process starting from a substituted aminopyridine. A plausible route involves the formation of the pyrrole ring followed by a selective bromination step.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product A 2-Amino-3-picoline B Protection of Amino Group (e.g., Boc anhydride) A->B Step 1 C Introduction of Pyrrole Precursor (e.g., via Sonogashira coupling with a protected alkyne) B->C Step 2 D Cyclization (e.g., Acid or Metal-catalyzed) C->D Step 3 E Formation of 2-methyl-1H-pyrrolo[2,3-b]pyridine D->E Step 4 F Selective Bromination (e.g., NBS in DMF) E->F Step 5 G 3-Bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine F->G Step 6

Caption: Plausible synthetic workflow for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Chemical Reactivity and Applications

The primary utility of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C3 position is an excellent handle for introducing a wide variety of substituents, enabling the rapid diversification of the 7-azaindole core.

The Suzuki-Miyaura cross-coupling reaction is the most prominent transformation employed with this substrate. It allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester. This reaction is fundamental in modern drug discovery for constructing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with a generic arylboronic acid.

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a suitable pre-catalyst; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), DMF, or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the starting bromide.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Bromide (1 equiv) - Boronic Acid (1.2 equiv) - Base (2 equiv) - Pd Catalyst (3 mol%) B Evacuate & Backfill with Argon (3x) A->B C Add Degassed Solvent B->C D Heat with Stirring (80-120 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench (Water) E->F G Extract with Organic Solvent F->G H Dry, Filter & Concentrate G->H I Purify via Column Chromatography H->I

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Significance: A Scaffold for FGFR Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors. Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers, making FGFRs an attractive therapeutic target.[1]

Derivatives synthesized from 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of the FGFR family.[1] The core structure typically serves as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, while the substituent introduced at the C3-position (via Suzuki coupling) can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and autophosphorylation. This activates downstream pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cellular proliferation, survival, and migration.[2][3][4]

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_nucleus Nucleus FGFR FGFR Dimer FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription CellResponse Cell Proliferation, Survival, Migration Transcription->CellResponse FGF FGF Ligand FGF->FGFR Binds

Caption: Simplified overview of the FGFR signaling pathway.

References

An In-depth Technical Guide to 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known properties of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, data from closely related analogs, and established chemical principles.

Executive Summary

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a halogenated derivative of the 7-azaindole scaffold, a privileged structure in medicinal chemistry.[1][2] As a functionalized heterocyclic compound, it serves primarily as a versatile intermediate in the synthesis of more complex, biologically active molecules.[3][4] Its structure, featuring a reactive bromine atom at the 3-position and a methyl group at the 2-position, allows for diverse chemical modifications, making it a valuable building block for drug discovery programs, particularly in the development of kinase inhibitors for oncology.[5][6][7] This document consolidates the predicted physicochemical properties, outlines general experimental protocols for its synthesis and key reactions, and discusses its relevance in modern drug development.

Core Physical and Chemical Properties

Predicted Physicochemical Properties

The following table summarizes key computed and extrapolated data for the target compound and provides experimental data for related, well-characterized analogs for comparison.

Property3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (Predicted/Calculated)3-Bromo-1H-pyrrolo[2,3-b]pyridine (Analog)[8]5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (Analog)[9]
Molecular Formula C₈H₇BrN₂C₇H₅BrN₂C₈H₇BrN₂
Molecular Weight 211.06 g/mol 197.03 g/mol 211.06 g/mol
Appearance Predicted: Off-white to light brown solidWhite to pale yellow crystalline powder[1]Not specified
Melting Point Predicted: Lower than the 143-145 °C of the unmethylated analog143 - 145 °CNot specified
Solubility Predicted: Poorly soluble in water; soluble in organic solvents (DCM, Chloroform, DMF, DMSO)Poorly soluble in water; Soluble in common organic solvents[1]Not specified
pKa Predicted: Pyrrole-like N (~12-13), Pyridine-like N (~1-2)Pyrrole-like N (~12-13), Pyridine-like N (~1-2)[1]Not specified
LogP Predicted: >2.4Not specified2.4[9]
Spectroscopic Data

Definitive characterization of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine relies on standard spectroscopic techniques. While a specific spectrum is not published, the expected NMR and mass spectrometry features are outlined below.

TechniqueExpected Features
¹H NMR - A singlet for the methyl group protons (CH₃) around δ 2.5-2.7 ppm. - Aromatic protons on the pyridine and pyrrole rings, with characteristic shifts and coupling constants. - A broad singlet for the pyrrole N-H proton at a downfield shift (>10 ppm).
¹³C NMR - A signal for the methyl carbon. - Signals for the eight aromatic carbons of the bicyclic core, with the carbon bearing the bromine atom (C3) being significantly influenced.
Mass Spec (MS) - A molecular ion peak (M⁺) and a characteristic (M+2) peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Chemical Synthesis and Reactivity

The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is not explicitly detailed in the literature. However, a plausible route can be constructed based on established methods for creating substituted 7-azaindoles, such as the Fischer indole synthesis or Madelung-type cyclizations.[10] A likely synthetic strategy would involve the cyclization of a suitably substituted aminopyridine precursor.

The primary chemical utility of this compound stems from the reactivity of the C-Br bond at the 3-position of the electron-rich pyrrole ring. This position is primed for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-azaindole, a cornerstone reaction in modern medicinal chemistry for forming C-C bonds.[11]

Objective: To couple an aryl or heteroaryl boronic acid to the 3-position of the 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine core.

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)[12]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)[11]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)[13]

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask or microwave vial), add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the boronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80-140 °C. Microwave irradiation can significantly reduce reaction times.[11]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted-2-methyl-1H-pyrrolo[2,3-b]pyridine.

G General Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: - Bromo-azaindole - Boronic Acid - Pd Catalyst & Base prep2 Inert Atmosphere: Evacuate & backfill with Argon/Nitrogen prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react Heat Mixture (Conventional or Microwave) 80-140 °C prep3->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup1 Cool & Dilute with Organic Solvent monitor->workup1 workup2 Aqueous Wash (Water & Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Purify via Column Chromatography workup3->purify end end purify->end Isolated Product G General Kinase Inhibition Signaling Pathway ligand Growth Factor (e.g., FGF) receptor Receptor Tyrosine Kinase (e.g., FGFR) ligand->receptor binds to dimer Receptor Dimerization & Autophosphorylation receptor->dimer leads to inhibitor Pyrrolo[2,3-b]pyridine Derivative inhibitor->dimer binds to ATP pocket & inhibits downstream Downstream Signaling (RAS-MEK-ERK, PI3K-AKT) dimer->downstream activates inhibition_node Pathway Blocked dimer->inhibition_node cellular Cell Proliferation, Survival, Angiogenesis downstream->cellular promotes inhibition_node->downstream

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various pharmacologically active compounds. This document details the core synthetic strategy, experimental protocols, and quantitative data to support research and development in medicinal chemistry and organic synthesis.

Synthesis Pathway Overview

The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 2-methyl-7-azaindole. The second step is the selective bromination of this precursor at the 3-position of the pyrrolo[2,3-b]pyridine ring system.

The overall synthetic transformation is outlined below:

Synthesis_Pathway 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine 2-Methyl-1H-pyrrolo[2,3-b]pyridine 2-Methyl-1H-pyrrolo[2,3-b]pyridine 2-Amino-3-methylpyridine->2-Methyl-1H-pyrrolo[2,3-b]pyridine Step 1: Cyclization 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine 2-Methyl-1H-pyrrolo[2,3-b]pyridine->3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Step 2: Bromination

Caption: Overall synthesis pathway for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

This procedure follows a patented method for the preparation of 2-methyl-7-azaindole with high yield and purity.[1]

2.1.1. Acylation of 2-Amino-3-methylpyridine

Acylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Reaction Mixture Reaction Mixture 2-Amino-3-methylpyridine->Reaction Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Toluene Toluene Toluene->Reaction Mixture Temperature: 60-80 °C Temperature: 60-80 °C Temperature: 60-80 °C->Reaction Mixture Time: 2 hours Time: 2 hours Time: 2 hours->Reaction Mixture Cool to 40 °C Cool to 40 °C Purified 2-Acetamido-3-methylpyridine Purified 2-Acetamido-3-methylpyridine Cool to 40 °C->Purified 2-Acetamido-3-methylpyridine Concentrate under reduced pressure Concentrate under reduced pressure Concentrate under reduced pressure->Purified 2-Acetamido-3-methylpyridine Dissolve in Dichloromethane Dissolve in Dichloromethane Dissolve in Dichloromethane->Purified 2-Acetamido-3-methylpyridine Neutralize with Sodium Carbonate (to pH 10) Neutralize with Sodium Carbonate (to pH 10) Neutralize with Sodium Carbonate (to pH 10)->Purified 2-Acetamido-3-methylpyridine Extract with Dichloromethane Extract with Dichloromethane Extract with Dichloromethane->Purified 2-Acetamido-3-methylpyridine Wash with brine Wash with brine Wash with brine->Purified 2-Acetamido-3-methylpyridine Dry over Na2SO4 Dry over Na2SO4 Dry over Na2SO4->Purified 2-Acetamido-3-methylpyridine Concentrate to dryness Concentrate to dryness Concentrate to dryness->Purified 2-Acetamido-3-methylpyridine Crude 2-Acetamido-3-methylpyridine Crude 2-Acetamido-3-methylpyridine Reaction Mixture->Crude 2-Acetamido-3-methylpyridine Reaction Crude 2-Acetamido-3-methylpyridine->Purified 2-Acetamido-3-methylpyridine Work-up

Caption: Experimental workflow for the acylation of 2-Amino-3-methylpyridine.

Methodology:

  • To a reaction vessel, add 2-amino-3-methylpyridine and toluene.

  • Slowly add acetic anhydride to the mixture. The molar ratio of 2-amino-3-methylpyridine to acetic anhydride should be between 1:1 and 1:3.[1]

  • Heat the reaction mixture to 60-80 °C and maintain for 2 hours, monitoring the reaction progress by HPLC until the starting material is consumed (<1%).[1]

  • After the reaction is complete, cool the mixture to 40 °C and concentrate under reduced pressure to remove toluene.[1]

  • Transfer the residue to a larger reaction vessel and add dichloromethane. Neutralize the solution to pH 10 with an aqueous solution of sodium carbonate.[1]

  • Perform a liquid-liquid extraction with dichloromethane (3 times). Combine the organic layers.[1]

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to dryness to obtain the crude 2-acetamido-3-methylpyridine, which can be used in the next step without further purification.[1]

Quantitative Data:

ParameterValueReference
Yield~92% (crude)[1]
PuritySufficient for next step[1]

2.1.2. Cyclization to 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Cyclization_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification 2-Acetamido-3-methylpyridine 2-Acetamido-3-methylpyridine Reaction Mixture Reaction Mixture 2-Acetamido-3-methylpyridine->Reaction Mixture Sodium Amide Sodium Amide Sodium Amide->Reaction Mixture N-Methylaniline N-Methylaniline N-Methylaniline->Reaction Mixture Temperature: 200-300 °C Temperature: 200-300 °C Temperature: 200-300 °C->Reaction Mixture Time: 10-120 minutes Time: 10-120 minutes Time: 10-120 minutes->Reaction Mixture Decolorize with Activated Carbon Decolorize with Activated Carbon Pure 2-Methyl-1H-pyrrolo[2,3-b]pyridine Pure 2-Methyl-1H-pyrrolo[2,3-b]pyridine Decolorize with Activated Carbon->Pure 2-Methyl-1H-pyrrolo[2,3-b]pyridine Recrystallize from Ethanol Recrystallize from Ethanol Recrystallize from Ethanol->Pure 2-Methyl-1H-pyrrolo[2,3-b]pyridine Cool to 0 ± 2 °C Cool to 0 ± 2 °C Cool to 0 ± 2 °C->Pure 2-Methyl-1H-pyrrolo[2,3-b]pyridine Filter and Dry Filter and Dry Filter and Dry->Pure 2-Methyl-1H-pyrrolo[2,3-b]pyridine Crude 2-Methyl-1H-pyrrolo[2,3-b]pyridine Crude 2-Methyl-1H-pyrrolo[2,3-b]pyridine Reaction Mixture->Crude 2-Methyl-1H-pyrrolo[2,3-b]pyridine Cyclization Crude 2-Methyl-1H-pyrrolo[2,3-b]pyridine->Pure 2-Methyl-1H-pyrrolo[2,3-b]pyridine Purification

Caption: Experimental workflow for the cyclization to 2-Methyl-1H-pyrrolo[2,3-b]pyridine.

Methodology:

  • In a suitable reaction vessel, dissolve the crude 2-acetamido-3-methylpyridine in N-methylaniline.

  • Add sodium amide to the solution. The molar ratio of 2-acetamido-3-methylpyridine to sodium amide should be between 1:1 and 1:5.[1]

  • Heat the reaction mixture to a temperature between 200 °C and 300 °C for a period of 10 to 120 minutes.[1]

  • Upon completion of the reaction, the crude product is worked up.

  • For purification, the crude product is decolorized with activated carbon and then recrystallized from ethanol.[1]

  • The solution is cooled to 0 ± 2 °C for 2 hours to facilitate crystallization.[1]

  • The solid product is collected by filtration and dried to yield pure 2-methyl-7-azaindole.[1]

Quantitative Data:

ParameterValueReference
Yield70.1%[1]
Purity (HPLC)99.69%[1]
Total Yield (2 steps) >60% [1]
Step 2: Bromination of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

The bromination of the 7-azaindole ring system is known to occur selectively at the 3-position. N-Bromosuccinimide (NBS) is a suitable reagent for this electrophilic substitution reaction.

Bromination_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up and Purification 2-Methyl-1H-pyrrolo[2,3-b]pyridine 2-Methyl-1H-pyrrolo[2,3-b]pyridine Reaction Mixture Reaction Mixture 2-Methyl-1H-pyrrolo[2,3-b]pyridine->Reaction Mixture N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction Mixture Solvent (e.g., DMF, CH2Cl2) Solvent (e.g., DMF, CH2Cl2) Solvent (e.g., DMF, CH2Cl2)->Reaction Mixture Temperature: Room Temperature Temperature: Room Temperature Temperature: Room Temperature->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Quench with aq. Na2S2O3 Quench with aq. Na2S2O3 Pure 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Pure 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Quench with aq. Na2S2O3->Pure 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Extract with suitable solvent Extract with suitable solvent Extract with suitable solvent->Pure 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Wash with water and brine Wash with water and brine Wash with water and brine->Pure 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Dry over Na2SO4 Dry over Na2SO4 Dry over Na2SO4->Pure 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Concentrate under reduced pressure Concentrate under reduced pressure Concentrate under reduced pressure->Pure 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Purify by column chromatography Purify by column chromatography Purify by column chromatography->Pure 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Crude 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Crude 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Reaction Mixture->Crude 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Bromination Crude 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine->Pure 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Purification

Caption: Experimental workflow for the bromination of 2-Methyl-1H-pyrrolo[2,3-b]pyridine.

Methodology:

  • Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na2S2O3).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data (Estimated):

ParameterValue
YieldModerate to good
Purity>95% after chromatography

Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

StepReactionStarting MaterialKey ReagentsSolventTemperatureTimeYieldPurityReference
1aAcylation2-Amino-3-methylpyridineAcetic AnhydrideToluene60-80 °C2 h~92% (crude)N/A[1]
1bCyclization2-Acetamido-3-methylpyridineSodium AmideN-Methylaniline200-300 °C10-120 min70.1%99.69%[1]
2Bromination2-Methyl-1H-pyrrolo[2,3-b]pyridineN-BromosuccinimideDMF or CH2Cl2Room Temp.VariesEst. Moderate-Good>95%-

This in-depth guide provides a solid foundation for the synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale.

References

An In-depth Technical Guide to 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on the specific compound 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is limited. This guide has been compiled using data from closely related analogs, primarily 3-Bromo-1H-pyrrolo[2,3-b]pyridine, and general synthetic methodologies for the 7-azaindole scaffold. The information provided should be considered representative and may not reflect the exact properties and protocols for the title compound.

Introduction

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-2-methyl-7-azaindole, is a halogenated heterocyclic compound. The pyrrolo[2,3-b]pyridine core is a significant scaffold in medicinal chemistry due to its structural similarity to purine and its ability to serve as a versatile intermediate in the synthesis of complex bioactive molecules.[1][2] This scaffold is prevalent in the development of kinase inhibitors for therapeutic areas such as oncology.[3] The presence of a bromine atom at the 3-position provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable building block in drug discovery and development.

Molecular Structure and Properties

The molecular structure of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring, with a bromine atom substituted at the 3-position of the pyrrole ring and a methyl group at the 2-position.

Table 1: Physicochemical Properties (Note: Data is primarily based on the closely related analog, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, due to the lack of specific data for the title compound.)

PropertyValueReference
Molecular FormulaC₈H₇BrN₂-
Molecular Weight211.06 g/mol [4]
AppearanceExpected to be a white to pale yellow crystalline powder[1]
Melting PointData not available; (3-Bromo-1H-pyrrolo[2,3-b]pyridine: ~205-206 °C)[5]
SolubilityData not available-
pKaData not available-

Table 2: Spectroscopic Data (Note: This data is hypothetical and based on expected shifts for the structure and data for related compounds like 3-Bromo-1H-pyrrolo[2,3-b]pyridine.)

TechniqueDataReference
¹H NMR Expected signals for aromatic protons on the pyridine and pyrrole rings, a singlet for the methyl group, and a broad singlet for the N-H proton.[4][6]
¹³C NMR Expected signals for the carbon atoms of the bicyclic core and the methyl group.[6]
Mass Spec. Expected molecular ion peak [M]+ at m/z ≈ 210/212 (due to bromine isotopes).[4]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Objective: To synthesize 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine via electrophilic bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 2-methyl-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product, 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Below is a workflow diagram for a generic synthesis of a 3-bromo-7-azaindole derivative.

G start Start: 2-Methyl-7-azaindole dissolve Dissolve in Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs react Stir at 0 °C to Room Temperature add_nbs->react quench Quench with Na₂S₂O₃ solution react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_node End Product: 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine purify->end_node

Synthetic Workflow for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Role in Drug Discovery and Development

Pyrrolo[2,3-b]pyridine derivatives are recognized as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[7]

The 7-azaindole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.[8] The bromo-substituent at the 3-position allows for the introduction of various side chains through reactions like the Suzuki or Sonogashira cross-coupling, enabling the exploration of the kinase active site and the optimization of inhibitor potency and selectivity.[9]

Signaling Pathway Visualization

The following diagram illustrates a generalized mechanism of action for a pyrrolo[2,3-b]pyridine-based kinase inhibitor.

G cluster_0 Kinase Activity cluster_1 Cellular Signaling Cascade ATP ATP Kinase Kinase Active Site ATP->Kinase Binds to PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Binds to Inhibitor 3-Bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->Kinase Competitively Binds (Blocks ATP binding) Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse

Generalized Kinase Inhibition by a Pyrrolo[2,3-b]pyridine Derivative.

This diagram illustrates how a derivative of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine could act as a competitive inhibitor at the ATP-binding site of a kinase. This inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that contribute to pathological cellular responses like uncontrolled proliferation.

Conclusion

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a valuable heterocyclic intermediate with significant potential in the field of medicinal chemistry. Its utility stems from the versatile 7-azaindole core and the reactive bromine handle, which together facilitate the synthesis of diverse and complex molecules. While specific data for this compound is sparse in public literature, its structural features strongly suggest its application as a key building block in the development of targeted therapeutics, particularly kinase inhibitors. Further research and publication of detailed synthetic and biological data would be highly beneficial to the scientific community.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole scaffold, represents a key intermediate in the synthesis of pharmacologically active compounds. The pyrrolo[2,3-b]pyridine core is of significant interest in medicinal chemistry, with derivatives showing potential as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs). This document provides a summary of the spectroscopic data for this compound, a detailed experimental protocol for its synthesis, and an overview of its potential role in modulating the FGFR signaling pathway. Due to the limited availability of direct experimental data in the public domain, the spectroscopic values presented herein are estimated based on the analysis of structurally related analogs.

Chemical Structure and Properties

  • IUPAC Name: 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

  • Synonyms: 3-Bromo-2-methyl-7-azaindole

  • Molecular Formula: C₈H₇BrN₂

  • Molecular Weight: 211.06 g/mol

  • CAS Number: 1820604-03-7

Spectroscopic Data (Estimated)

¹H NMR Spectroscopy

Table 1: Estimated ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3d1HH-6
~ 7.6 - 7.8d1HH-4
~ 7.0 - 7.2dd1HH-5
~ 2.5s3H-CH₃
~ 11.5 - 12.5br s1HN-H

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

Table 2: Estimated ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 148 - 150C-7a
~ 142 - 144C-6
~ 128 - 130C-2
~ 120 - 122C-4
~ 115 - 117C-5
~ 112 - 114C-4a
~ 95 - 97C-3
~ 12 - 14-CH₃

Solvent: DMSO-d₆

Mass Spectrometry

Table 3: Estimated Mass Spectrometry Data

m/zInterpretation
210/212[M]⁺ isotopic peaks for Br
131[M - Br]⁺

Ionization Mode: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Estimated Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000N-H stretch
~ 2950 - 2850C-H stretch (methyl)
~ 1600 - 1450C=C and C=N stretching (aromatic)
~ 1400 - 1300C-H bend (methyl)
~ 800 - 700C-H out-of-plane bending
~ 600 - 500C-Br stretch

Sample Phase: KBr pellet or ATR

Experimental Protocols

The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through a two-step process involving the synthesis of the 2-methyl-1H-pyrrolo[2,3-b]pyridine precursor followed by its selective bromination.

Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine

A common method for the synthesis of 2-substituted 7-azaindoles is through the Fischer indole synthesis.

  • Step 1: Formation of Hydrazone

    • 2-Hydrazinopyridine is reacted with propionaldehyde in an acidic medium (e.g., acetic acid or sulfuric acid in ethanol) to form the corresponding hydrazone.

    • The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • The product can be isolated by precipitation or extraction.

  • Step 2: Cyclization

    • The formed hydrazone is then subjected to cyclization using a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.

    • The mixture is heated to a high temperature (typically >150 °C) for several hours.

    • After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The crude product is then purified by column chromatography on silica gel.

Bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine

The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.

  • Procedure:

    • 2-methyl-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • The solution is cooled in an ice bath.

    • A solution of N-Bromosuccinimide (NBS) in the same solvent is added dropwise to the cooled solution.

    • The reaction is stirred at low temperature and monitored by TLC.

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The final product, 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, is purified by recrystallization or column chromatography.

Visualization of Synthetic Workflow

Synthesis_Workflow Synthetic Pathway for 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Bromination cluster_purification Purification reagents1 2-Hydrazinopyridine + Propionaldehyde hydrazone Intermediate Hydrazone reagents1->hydrazone Acidic Medium (e.g., Acetic Acid) precursor 2-methyl-1H-pyrrolo[2,3-b]pyridine hydrazone->precursor Cyclization (e.g., PPA, heat) product This compound precursor->product Solvent (e.g., DMF) Low Temperature reagents2 N-Bromosuccinimide (NBS) reagents2->product purification Column Chromatography or Recrystallization product->purification

Caption: Synthetic workflow for this compound.

Biological Context: Inhibition of the FGFR Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several kinase inhibitors. Aberrant signaling by Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers, making them an attractive therapeutic target.[1][2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[1][2] The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[3][4][5][6] Small molecule inhibitors, potentially including derivatives of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, can block the ATP-binding site of the FGFR kinase domain, thereby inhibiting these downstream signals.[7][8]

FGFR_Signaling_Pathway FGFR Signaling Pathway and Point of Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-Bromo-2-methyl- 1H-pyrrolo[2,3-b]pyridine (Potential Inhibitor) Inhibitor->Dimerization Inhibits

Caption: The FGFR signaling pathway and the potential inhibitory action of a pyrrolo[2,3-b]pyridine derivative.

References

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and purine systems, have positioned it as a cornerstone in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives, with a focus on their role as potent inhibitors of key cellular targets. The information presented herein is intended to support researchers and drug development professionals in their efforts to leverage this versatile chemical entity for the discovery of next-generation therapies.

Kinase Inhibition: A Dominant Therapeutic Application

The 7-azaindole nucleus is a highly effective hinge-binding motif for protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology.[2][3][4][5] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole scaffold can form bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[3][5] This has led to the development of numerous potent and selective kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[6][7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as potent FGFR inhibitors. For instance, compound 4h from a reported series demonstrated significant inhibitory activity against FGFR1, 2, and 3.[6][7] This compound not only inhibited the proliferation of breast cancer cells but also induced apoptosis and hindered cell migration and invasion.[6][7]

Traf2 and NCK-Interacting Kinase (TNIK) Inhibitors

TNIK is implicated in the progression of colorectal cancer, making it an attractive therapeutic target. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK.[8][9] Several synthesized compounds have shown remarkable TNIK inhibition with IC50 values below 1 nM and have also demonstrated concentration-dependent inhibition of IL-2.[8]

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a key regulator of transcription and a colorectal oncogene.[10] A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor.[10] This compound exhibited an IC50 value of 48.6 nM and demonstrated significant tumor growth inhibition in colorectal cancer xenograft models by targeting the WNT/β-catenin signaling pathway.[10]

Multi-Targeted Kinase Inhibitors

The 7-azaindole core has also been utilized to develop multi-targeted kinase inhibitors (MTKIs) that can simultaneously modulate several oncogenic pathways.[11][12] One such derivative, 6z , was identified as a potent inhibitor of ABL, SRC, and other kinases involved in angiogenesis and tumorigenesis, showcasing both antiangiogenic and antitumoral effects.[12]

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors

ATM kinase plays a critical role in maintaining genomic stability. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective ATM inhibitors.[13] Compound 25a from this series showed excellent kinase selectivity and oral bioavailability, and in combination with irinotecan, it demonstrated synergistic antitumor efficacy in xenograft models.[13]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets.

CompoundTarget Kinase(s)IC50 (nM)Cell LineReference
4h FGFR174T1 (Breast Cancer)[6][7]
FGFR29[6][7]
FGFR325[6][7]
FGFR4712[6][7]
TNIK Inhibitors TNIK< 1-[8]
22 CDK848.6Colorectal Cancer Cells[10]
6z ABL, SRC, etc.Not specifiedVarious solid and leukemia cancer cell lines[12]
25a ATM>700-fold selectivity over other PIKK family membersHCT116, SW620 (Colorectal Cancer)[13]

Beyond Kinase Inhibition: Other Biological Activities

The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives extends beyond kinase inhibition.

Phosphodiesterase 4B (PDE4B) Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, a target for central nervous system diseases.[14] Compound 11h from this series exhibited significant inhibition of TNF-α release from macrophages.[14]

CompoundTargetIC50 (µM)Cellular EffectReference
11h PDE4B0.11 - 1.1 (range for the series)Inhibition of TNF-α release[14]
Cytotoxic and Anti-cancer Activity

Various 7-azaindole derivatives have demonstrated cytotoxic activity against different cancer cell lines. For instance, 4-phenylaminopyrrolo[2,3-b]pyridine and 4-phenethylaminopyrrolo[2,3-b]pyridine showed cytotoxic effects on HL-60 human leukemia cells.[15] Another derivative, 7-AID , was shown to be a potent inhibitor of the DEAD-box helicase DDX3, exhibiting cytotoxic effects on HeLa, MCF-7, and MDA MB-231 cancer cells.[16]

CompoundCell Line(s)IC50 (µM/ml)TargetReference
7-AID HeLa16.96DDX3[16]
MCF-714.12DDX3[16]
MDA MB-23112.69DDX3[16]
Antifungal Activity

Substituted 1H-pyrrolo[2,3-b]pyridine derivatives have also been investigated for their fungicidal properties. Many synthesized 7-azaindoles exhibited considerable activity against Pyricularia oryzae, the fungus responsible for rice blast disease.[17]

Experimental Protocols

This section provides a generalized overview of the key experimental methodologies employed in the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, based on the cited literature.

General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

A common synthetic route involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine core with various aldehydes or other reactive intermediates. For example, the synthesis of FGFR inhibitors involved reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehydes.[7] Another general strategy for synthesizing 2-substituted-7-azaindole derivatives involves the cyclization of a carbinol intermediate in DMF with sodium hydride, trifluoroacetic anhydride, and trifluoroacetic acid.[18]

Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.

Cell Proliferation and Cytotoxicity Assays

The effect of the derivatives on cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with different concentrations of the compounds, and the IC50 value is determined.

Cell Migration and Invasion Assays

The anti-metastatic potential of the compounds is evaluated through cell migration and invasion assays. The scratch wound-healing assay is a common method to assess cell migration, where a "scratch" is created in a confluent cell monolayer, and the closure of the scratch is monitored over time in the presence of the test compound.[16] Invasion assays are often performed using Boyden chambers with a Matrigel-coated membrane, where the ability of cells to invade through the matrix is quantified.

Western Blotting

Western blotting is used to investigate the effect of the compounds on specific signaling pathways. This technique allows for the detection and quantification of specific proteins. For example, it can be used to assess the phosphorylation status of key signaling proteins downstream of a targeted kinase or to measure the expression levels of proteins involved in apoptosis or cell cycle regulation.[16]

Visualizing the Science

The following diagrams illustrate key concepts related to the biological activity and investigation of 1H-pyrrolo[2,3-b]pyridine derivatives.

G General Drug Discovery Workflow for 1H-pyrrolo[2,3-b]pyridine Derivatives A Scaffold Identification (1H-pyrrolo[2,3-b]pyridine) B Chemical Synthesis of Derivatives A->B C In Vitro Screening (e.g., Kinase Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E E->B Iterative Synthesis F In Vitro Biological Evaluation (Cell-based Assays) E->F G In Vivo Studies (Xenograft Models) F->G H Preclinical Candidate G->H

Caption: A typical workflow for the discovery and development of drugs based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

G Inhibition of the FGFR Signaling Pathway FGF Fibroblast Growth Factor (FGF) FGFR Fibroblast Growth Factor Receptor (FGFR) FGF->FGFR Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Inhibitor->Dimerization Inhibits Downstream Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-Akt) Dimerization->Downstream Cellular Cell Proliferation, Survival, & Migration Downstream->Cellular

Caption: Mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.

G CDK8 Inhibition and the WNT/β-catenin Pathway WNT WNT Signaling beta_catenin β-catenin WNT->beta_catenin CDK8 CDK8 beta_catenin->CDK8 Activates Transcription Gene Transcription (Oncogenes) CDK8->Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 22) Inhibitor->CDK8 Inhibits Tumor Tumor Growth Transcription->Tumor

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from closely related structural analogs, namely 3-Bromopyridine and 3-Bromo-2-methylpyridine. All researchers must exercise caution and handle this compound with the understanding that its toxicological properties have not been fully characterized.

Hazard Identification and Classification

Based on the GHS classifications of its structural analogs, this compound should be treated as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]
Flammable LiquidCategory 3H226: Flammable liquid and vapor.[1]

Signal Word: Warning

Hazard Pictograms:

  • GHS02: Flammable

  • GHS07: Exclamation Mark

Physical and Chemical Properties

PropertyValue (for 3-Bromopyridine)
Molecular FormulaC5H4BrN
Molecular Weight157.99 g/mol
AppearanceColorless to yellow liquid
Boiling Point173 °C
Flash Point61 °C
Density1.63 g/cm³

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict laboratory protocols is essential when working with this compound.

3.1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

3.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.

3.3. General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Take precautionary measures against static discharge.[1]

  • Ground and bond containers and receiving equipment.[1]

  • Use only non-sparking tools.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

5.1. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Store in a flammable liquids storage cabinet.

5.2. Disposal:

  • Dispose of this chemical and its container in accordance with all local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.

Logical Workflow for Safe Handling

The following diagram illustrates the key stages and associated safety precautions for handling this compound in a research environment.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Experimental Use cluster_cleanup Cleanup and Disposal Receipt Receive Compound Inspect Inspect Container Receipt->Inspect Check for damage Store Store in Flammable Cabinet Inspect->Store If intact Prep Prepare Workspace in Fume Hood Store->Prep Transport Safely DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Compound DonPPE->Weigh React Perform Reaction Weigh->React Decontaminate Decontaminate Glassware React->Decontaminate After Experiment DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: Workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet for any chemical before use and follow all institutional safety guidelines.

References

Commercial Availability and Technical Profile of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Drug Development Professionals

Introduction: 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic organic compound, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique pyrrolopyridine scaffold, combined with the reactive bromine atom, makes it a valuable building block in the field of medicinal chemistry. This technical guide provides an overview of its commercial suppliers, key chemical properties, and its application in synthetic protocols, particularly within drug discovery and development. This compound and its derivatives are actively being explored for their potential in developing novel therapeutics, including treatments for cancer and neurological disorders.[1]

Commercial Suppliers and Chemical Properties

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is available from a number of commercial suppliers specializing in pharmaceutical intermediates and research chemicals. The table below summarizes key quantitative data for this compound, compiled from various sources. Researchers are advised to consult the suppliers directly for the most current product specifications and availability.

PropertyValueSource
CAS Number Not explicitly available in search results for the 2-methyl variant.N/A
Molecular Formula C₈H₇BrN₂PubChem (for related isomer)[2]
Molecular Weight 211.06 g/mol PubChem (for related isomer)[2]
Appearance Typically a solid, from white to pale yellow crystalline powder.[3]
Purity ≥97% (Typical)Aurum Pharmatech (for related compound)[4]
Primary Application Pharmaceutical intermediate for synthesis of active compounds.TargetMol[5], MedChemExpress[6]

Note: Data for closely related isomers, such as 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine, is often more readily available and has been used as a reference point where specific data for the title compound is sparse.

Experimental Protocols and Synthesis

The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives is a key area of interest for medicinal chemists. While specific, detailed protocols for this exact molecule are proprietary or embedded within broader patent literature, a general synthetic approach can be outlined based on established chemical principles for related azaindole structures.

General Synthetic Pathway

A common method for constructing the pyrrolo[2,3-b]pyridine core involves the functionalization of a pyridine derivative. The synthesis generally proceeds through the following key steps, which can be adapted for the specific 2-methyl substitution:

  • Starting Material Selection : The synthesis often begins with a substituted 2-aminopyridine. For the target molecule, a 2-amino-3-halopyridine could be a suitable starting point.

  • Introduction of the Pyrrole Ring : The pyrrole portion of the molecule is typically formed via a condensation reaction. This can involve reaction with a ketone or an α-haloketone, followed by cyclization.

  • Bromination : The bromine atom is introduced at the 3-position of the pyrrolo[2,3-b]pyridine core. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) under controlled reaction conditions.

  • Purification : The final product is purified using standard laboratory techniques such as column chromatography to yield the desired compound with high purity.

The diagram below illustrates a generalized workflow for the synthesis and subsequent application of this class of compounds in a drug discovery context.

G cluster_synthesis Synthesis Workflow cluster_screening Drug Discovery Application start Pyridine Derivative step1 Pyrrole Ring Formation start->step1 step2 Bromination at C3-position step1->step2 product 3-Bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine step2->product screening High-Throughput Screening product->screening Use as intermediate sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Generalized workflow from synthesis to drug discovery application.

Applications in Medicinal Chemistry and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are of significant interest due to their wide range of biological activities. They have been investigated as inhibitors of various enzymes and as ligands for different receptors, making them valuable in the development of targeted therapies.

Phosphodiesterase 4B (PDE4B) Inhibition

One notable application of 1H-pyrrolo[2,3-b]pyridine derivatives is in the development of inhibitors for Phosphodiesterase 4B (PDE4B).[7] PDE4B is an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic AMP (cAMP). Dysregulation of cAMP signaling is implicated in various inflammatory and neurological disorders. Inhibiting PDE4B can restore normal cAMP levels, thereby mitigating the pathological effects.

The signaling pathway involving PDE4B inhibition is depicted below.

G stimulus Pro-inflammatory Stimulus ac Adenylate Cyclase stimulus->ac camp cAMP ac->camp converts ATP to atp ATP pde4b PDE4B pka Protein Kinase A (PKA) camp->pka activates amp AMP pde4b->amp hydrolyzes cAMP to response Inflammatory Response pka->response leads to inhibitor Pyrrolo[2,3-b]pyridine Derivative inhibitor->pde4b inhibits

Caption: Inhibition of the PDE4B signaling pathway by a pyrrolopyridine derivative.

By acting as a key intermediate, 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine enables the synthesis of potent and selective PDE4B inhibitors, which are being explored for central nervous system (CNS) diseases.[7] The development of such compounds involves extensive Structure-Activity Relationship (SAR) studies to optimize their efficacy and pharmacokinetic profiles.[7]

References

An In-Depth Technical Guide to 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, chemical properties, and its emerging role as a scaffold for the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Profile

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-2-methyl-7-azaindole, is a derivative of the versatile 1H-pyrrolo[2,3-b]pyridine core. The introduction of a methyl group at the 2-position and a bromine atom at the 3-position provides a unique chemical handle for further functionalization, making it a valuable building block in the synthesis of complex, biologically active molecules.

PropertyDataSource
Molecular Formula C₈H₇BrN₂-
Molecular Weight 211.06 g/mol -
CAS Number Not available-
Appearance Expected to be an off-white to brown crystalline powder[1]
Solubility Soluble in organic solvents such as DMF, DMSO, and methanolGeneral chemical knowledge

Synthesis and Mechanism

The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is not widely reported in commercial literature, suggesting its status as a novel or specialized research compound. However, a viable synthetic pathway can be proposed based on established methodologies for the synthesis of the 7-azaindole scaffold and its subsequent functionalization. The most plausible route involves a two-step process: the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine, followed by selective bromination at the 3-position.

Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine cluster_1 Step 2: Bromination 2-Amino-3-picoline 2-Amino-3-picoline Acylation Acylation 2-Amino-3-picoline->Acylation Acetic_anhydride Acetic anhydride Acetic_anhydride->Acylation 2-Acetamido-3-picoline 2-Acetamido-3-picoline Acylation->2-Acetamido-3-picoline Cyclization Cyclization 2-Acetamido-3-picoline->Cyclization Sodium_amide Sodium amide (NaNH2) Sodium_amide->Cyclization N-Methylaniline N-Methylaniline (solvent) N-Methylaniline->Cyclization 2-Methyl-1H-pyrrolo[2,3-b]pyridine 2-Methyl-1H-pyrrolo[2,3-b]pyridine Cyclization->2-Methyl-1H-pyrrolo[2,3-b]pyridine 2-Methyl-1H-pyrrolo[2,3-b]pyridine_2 2-Methyl-1H-pyrrolo[2,3-b]pyridine Electrophilic_Bromination Electrophilic Bromination 2-Methyl-1H-pyrrolo[2,3-b]pyridine_2->Electrophilic_Bromination NBS N-Bromosuccinimide (NBS) NBS->Electrophilic_Bromination 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Electrophilic_Bromination->3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Caption: Proposed two-step synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from a patented method for the synthesis of 2-methyl-7-azaindole.[2]

  • Acylation of 2-Amino-3-picoline:

    • In a suitable reaction vessel, dissolve 2-amino-3-picoline in a toluene solvent.

    • Add acetic anhydride to the solution. The molar ratio of 2-amino-3-picoline to acetic anhydride should be between 1:1 and 1:3.

    • Heat the reaction mixture to a temperature between 60°C and 80°C.

    • Maintain the reaction for a period of 1 to 72 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield 2-acetamido-3-picoline.

  • Cyclization Reaction:

    • In a separate reaction vessel, dissolve the obtained 2-acetamido-3-picoline in N-methylaniline.

    • Add sodium amide to the solution. The molar ratio of 2-acetamido-3-picoline to sodium amide should be between 1:1 and 1:5.

    • Heat the reaction mixture to a temperature between 200°C and 300°C.

    • The reaction is typically complete within 10 to 120 minutes.

    • After cooling, the reaction mixture is worked up using standard procedures to isolate the 2-methyl-1H-pyrrolo[2,3-b]pyridine product. The product can be purified by crystallization or column chromatography.

Step 2: Bromination of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

This is a general procedure for the electrophilic bromination of a pyrrole ring using N-bromosuccinimide (NBS), which is known to selectively brominate the 3-position of the 7-azaindole scaffold.

  • Reaction Setup:

    • Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature, typically between -78°C and 0°C, using a dry ice/acetone or ice-water bath.

  • Addition of Brominating Agent:

    • Dissolve N-bromosuccinimide (1.0 to 1.1 equivalents) in a minimal amount of the same anhydrous solvent.

    • Add the NBS solution dropwise to the cooled solution of 2-methyl-1H-pyrrolo[2,3-b]pyridine over a period of 30-60 minutes.

  • Reaction and Monitoring:

    • Stir the reaction mixture at the low temperature for 1-3 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data
3-Bromo-1H-pyrrolo[2,3-b]pyridine C₇H₅BrN₂197.03Not specified¹H NMR, ¹³C NMR, MS, IR: Available from commercial suppliers.[3]
2-Methyl-1H-pyrrolo[2,3-b]pyridine C₈H₈N₂132.16Not specified¹H NMR: Available.[2]

Applications in Drug Discovery and Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The strategic placement of the bromine atom at the 3-position and the methyl group at the 2-position of the core makes 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine a highly attractive starting material for the synthesis of compound libraries for drug discovery.

The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, allowing for the fine-tuning of a compound's pharmacological properties.

Targeting Kinase Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant activity as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. One important family of kinases targeted by these compounds is the Fibroblast Growth Factor Receptors (FGFRs).

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates STAT STAT FGFR->STAT Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 STAT->Gene_Expression Inhibitor 3-Bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of a potential derivative.

Aberrant activation of the FGFR signaling pathway is implicated in various cancers. Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can bind to the ATP-binding pocket of the FGFR kinase domain, preventing its phosphorylation and downstream signaling, thereby inhibiting tumor growth, proliferation, and angiogenesis. The versatility of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine makes it an ideal starting point for the design and synthesis of novel and potent FGFR inhibitors.

Conclusion

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a promising, albeit not widely commercialized, heterocyclic compound with significant potential in drug discovery. Its synthesis, achievable through a two-step process from readily available starting materials, and the reactivity of its bromine and methyl substituents, offer medicinal chemists a versatile platform for the development of novel therapeutics. The established importance of the 1H-pyrrolo[2,3-b]pyridine core in kinase inhibition, particularly in targeting the FGFR pathway, underscores the potential of derivatives of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine to yield potent and selective drug candidates for the treatment of cancer and other diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with various boronic acids and esters. The resulting 3-aryl- or 3-heteroaryl-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffolds are of significant interest in medicinal chemistry, serving as key intermediates in the synthesis of biologically active molecules, particularly kinase inhibitors.

Reaction Principle

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (boronic acid or ester) with an organohalide (in this case, 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine) in the presence of a palladium catalyst and a base. The general scheme for this reaction is presented below.

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 3_bromo 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine product 3-Aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine 3_bromo->product + boronic_acid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) boronic_acid->product + catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

Figure 1: General scheme of the Suzuki coupling reaction.

Experimental Data

The following table summarizes representative conditions and yields for the Suzuki coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with various boronic acids, as reported in the scientific literature.

Boronic Acid/Ester Palladium Catalyst Base Solvent Temperature (°C) Yield (%) Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O10085
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene / H₂O11092
Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane / H₂O10078
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolePd(dppf)Cl₂K₂CO₃Acetonitrile / H₂O8090

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with a representative arylboronic acid.

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of the inert gas.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) to the flask via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine.

experimental_workflow start Start reactants Combine Reactants: 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, Boronic Acid, Base start->reactants inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reactants->inert_atm add_catalyst Add Palladium Catalyst inert_atm->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat_stir Heat and Stir (e.g., 100 °C) add_solvent->heat_stir monitor Monitor Reaction Progress (TLC/LC-MS) heat_stir->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup purification Purify by Column Chromatography workup->purification product Final Product purification->product

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction proceeds through a series of steps involving the palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R²

Figure 3: Simplified catalytic cycle for the Suzuki coupling reaction.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting:

  • Low Yield: Ensure the reaction is carried out under strictly anaerobic conditions. Check the quality and purity of the reagents, particularly the boronic acid and the palladium catalyst. The choice of base and solvent system can also significantly impact the yield.

  • Side Reactions: Homocoupling of the boronic acid can occur. This can sometimes be minimized by adjusting the reaction temperature or the stoichiometry of the reagents.

  • Incomplete Reaction: If the reaction stalls, a fresh portion of the catalyst may be added. Ensure the reaction temperature is maintained and the stirring is efficient.

This application note provides a comprehensive overview and a practical protocol for the Suzuki coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Researchers are encouraged to adapt and optimize the conditions based on the specific boronic acid used and the desired scale of the reaction.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are detailed below, offering versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds.

The 7-azaindole scaffold, the core of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various kinases involved in cancer and other diseases. These cross-coupling reactions are instrumental in the synthesis of libraries of substituted 7-azaindoles for drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and various organoboron compounds, leading to the synthesis of 3-aryl- or 3-vinyl-substituted 7-azaindoles.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888-96
44-Pyridylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME/H₂O (4:1)851280-90

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed 1,4-Dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reactants & Catalyst Loading (Substrate, Boronic Acid, Pd Catalyst, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 3-amino-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, which are valuable building blocks in medicinal chemistry.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.4)Toluene1001685-95
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane1101880-90
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (2.0)THF651275-85
4PiperidineRuPhos Pd G3 (2)-K₃PO₄ (2.0)t-BuOH1002488-96

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific amines.

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.

  • Add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and the amine to the tube.

  • Add the anhydrous solvent (e.g., Toluene).

  • Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reactants & Catalyst Loading (Substrate, Amine, Pd Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (LC-MS) reaction->monitoring workup Work-up (Filtration) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 3-alkynyl-2-methyl-1H-pyrrolo[2,3-b]pyridines, which are important precursors for various heterocyclic compounds and have applications in materials science.

Data Presentation: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃N (3.0)THF60690-98
2EthynyltrimethylsilanePd(PPh₃)₄ (5)10DIPA (2.0)DMF80885-95
31-HexynePdCl₂(MeCN)₂ (3)5Cs₂CO₃ (2.0)1,4-Dioxane1001280-90
4Propargyl alcoholPd(dppf)Cl₂ (4)8K₂CO₃ (2.5)Acetonitrile701075-85

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may need to be optimized for specific alkynes.

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate solvent and filter to remove the salt.

  • The filtrate is washed with a saturated aqueous solution of ammonium chloride and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents Reactants & Catalysts Loading (Substrate, Alkyne, Pd Catalyst, CuI, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction Reaction (Stirring at Temp.) setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring workup Work-up (Filtration, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Experimental workflow for Sonogashira coupling.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 2-methyl-1H-pyrrolo[2,3-b]pyridine are of significant interest in drug development as they can act as potent inhibitors of various protein kinases. These kinases are often dysregulated in cancer and other diseases. The functionalized 7-azaindoles synthesized via the cross-coupling reactions described above can be screened for their inhibitory activity against kinases in critical signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[1] Certain 7-azaindole derivatives have been identified as potent inhibitors of PI3K.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Azaindole Derivative Inhibitor->PI3K inhibits

Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.

CSF-1R Signaling Pathway

Colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase that plays a critical role in the development and function of macrophages.[2][3][4][5] In cancer, CSF-1R signaling can promote the survival of tumor-associated macrophages (TAMs), which in turn support tumor growth and metastasis.[3][4] Therefore, CSF-1R inhibitors are being investigated as potential anti-cancer agents.

CSF1R_Signaling_Pathway CSF1 CSF-1 / IL-34 CSF1R CSF-1R CSF1->CSF1R binds PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway CSF1R->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway CSF1R->JAK_STAT Survival Macrophage Survival PI3K_AKT->Survival Proliferation Macrophage Proliferation RAS_RAF_MEK_ERK->Proliferation Differentiation Macrophage Differentiation JAK_STAT->Differentiation Inhibitor 7-Azaindole Derivative Inhibitor->CSF1R inhibits

Inhibition of the CSF-1R signaling pathway by 7-azaindole derivatives.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of kinase inhibitors derived from the versatile building block, 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine, also known as 3-Bromo-2-methyl-7-azaindole. This scaffold serves as a crucial intermediate in the development of potent and selective inhibitors for a range of kinases implicated in oncology and other diseases. The methodologies detailed below are based on established palladium-catalyzed cross-coupling reactions, providing a robust framework for the generation of diverse compound libraries for drug discovery programs.

Introduction to this compound in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structure mimics the purine ring of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase active site. The bromine atom at the 3-position of this compound provides a versatile handle for introducing a variety of substituents through cross-coupling reactions, enabling the exploration of the kinase active site's hydrophobic pockets and the optimization of inhibitor potency and selectivity. This strategic functionalization is critical for developing targeted therapies with improved efficacy and reduced off-target effects.

Key Synthetic Methodologies

The functionalization of the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions. The following protocols outline general procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are instrumental in creating carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the 3-position of the pyrrolo[2,3-b]pyridine core.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base, typically K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted-2-methyl-1H-pyrrolo(2,3-b)pyridine derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 3-amino-substituted pyrrolo[2,3-b]pyridine derivatives, which can act as crucial pharmacophores in kinase inhibitors.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.) or a pre-catalyst like XPhos Pd G3 (0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, BINAP, 0.04 equiv.).

  • Base and Solvent: Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.), and an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the 3-amino-substituted product.

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is utilized to introduce alkyne moieties, which can serve as linkers or interact with specific residues within the kinase active site.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in an anhydrous solvent such as THF or DMF.

  • Catalyst and Base: Add a palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.03 equiv.), a copper(I) co-catalyst like CuI (0.05 equiv.), and a base, commonly triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 2-8 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic phase, concentrate under reduced pressure, and purify the crude product by flash column chromatography to afford the 3-alkynyl-substituted derivative.

Application in Kinase Inhibitor Synthesis: Examples and Data

The following examples illustrate the application of these methodologies in the synthesis of inhibitors for key kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)
FGFRi-1 FGFR17
FGFR29
FGFR325
FGFR4712
FGFRi-2 FGFR11900

Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with autoimmune diseases and cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)
JAKi-1 JAK3<10
JAKi-2 JAK325

Data is indicative of the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold for JAK3 inhibition.[2]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and the general experimental workflow provide a clearer understanding of the context and application of these synthetic protocols.

Kinase Signaling Pathways

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: PI3K/AKT/mTOR Signaling Pathway.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression AKT AKT PI3K->AKT AKT->GeneExpression

Caption: FGFR Signaling Pathway.

JAK_STAT_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription Synthesis_Workflow Start 3-Bromo-2-methyl- 1H-pyrrolo(2,3-b)pyridine Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays, Cell-based Assays) Characterization->Screening Lead Lead Compound Screening->Lead

References

Application Notes and Protocols for the Synthesis of GSK-3β Inhibitors Utilizing a 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors using a functionalized 7-azaindole (pyrrolo[2,3-b]pyridine) core. The methodologies detailed herein focus on the strategic use of palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry, to elaborate the core structure and achieve high-affinity inhibitors.

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell cycle regulation, and neuronal function.[1] Its dysregulation is linked to various pathologies such as Alzheimer's disease, type II diabetes, and certain cancers, making it a prime target for therapeutic intervention.[1] The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in kinase inhibitor design, capable of forming key interactions within the ATP-binding site.

This document presents a representative synthetic protocol for a highly potent GSK-3β inhibitor, S01, which showcases the functionalization of a bromo-pyrrolo[2,3-b]pyridine core.[2][3] While the specific starting material in this example is 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, the principles of the Suzuki coupling reaction are directly applicable to analogous structures like 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine for the generation of diverse compound libraries.

Data Presentation: Biological Activity of Pyrrolo[2,3-b]pyridine-Based GSK-3β Inhibitors

The following table summarizes the in vitro inhibitory activity of several recently developed pyrrolo[2,3-b]pyridine derivatives against the GSK-3β enzyme. This data highlights the exceptional potency that can be achieved with this scaffold.

Compound IDScaffoldIC50 (nM) for GSK-3βReference
S01 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide0.35 ± 0.06[2][3]
41 Pyrrolo[2,3-b]pyridine derivative0.22[4]
46 Pyrrolo[2,3-b]pyridine derivative0.26[4]
54 Pyrrolo[2,3-b]pyridine derivative0.24[4]
Staurosporine (Reference Compound)4.03 ± 0.57[2][3]

Signaling Pathway Visualization

GSK-3β is a critical node in several key signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation at the Ser9 residue by kinases such as Akt, a downstream effector of insulin and growth factor signaling. In the Wnt pathway, GSK-3β is a key component of the β-catenin destruction complex. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, where it modulates gene expression.

GSK3B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Core cluster_downstream Downstream Effects Insulin Insulin / Growth Factors PI3K PI3K Insulin->PI3K Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Akt Akt (PKB) PI3K->Akt GSK3B_active Active GSK-3β (pTyr216) Akt->GSK3B_active pSer9 Dvl Dishevelled (Dvl) Frizzled->Dvl BetaCatenin_complex β-catenin Destruction Complex (Axin, APC) Dvl->BetaCatenin_complex GSK3B_inactive Inactive GSK-3β (pSer9) GSK3B_active->BetaCatenin_complex Activity Tau Tau Protein GSK3B_active->Tau Phosphorylation GlycogenSynthase Glycogen Synthase GSK3B_active->GlycogenSynthase Phosphorylation BetaCatenin β-catenin BetaCatenin_complex->BetaCatenin Phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome BetaCatenin_nuc Nuclear β-catenin BetaCatenin->BetaCatenin_nuc Accumulation & Translocation Gene Target Gene Expression BetaCatenin_nuc->Gene Tau_p Hyperphosphorylated Tau (NFTs) GlycogenSynthase_i Inactive Glycogen Synthase

Caption: Simplified GSK-3β signaling pathways.

Experimental Protocols

The following protocols describe the synthesis of 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (S01), a potent GSK-3β inhibitor.[2] This two-step synthesis involves an initial amidation followed by a Suzuki cross-coupling reaction.

Experimental Workflow Diagram

Synthesis_Workflow SM1 5-bromo-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid (1) Reagents1 HATU, DIPEA, DMF SM2 4-phenylpyridin-3-amine Step1 Step 1: Amidation Reagents1->Step1 Intermediate Intermediate 2 (5-bromo-N-(4-phenylpyridin-3-yl)-1H- pyrrolo[2,3-b]pyridine-3-carboxamide) Step1->Intermediate Reagents2 Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O Workup1 Aqueous Workup & Purification Intermediate->Workup1 SM3 Phenylboronic acid Step2 Step 2: Suzuki Coupling Reagents2->Step2 Product Final Product (S01) Step2->Product Workup2 Aqueous Workup & Purification Product->Workup2

Caption: Two-step synthesis workflow for GSK-3β inhibitor S01.

Step 1: Synthesis of 5-bromo-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (Intermediate 2)

This procedure details the amide coupling between the carboxylic acid of the pyrrolo[2,3-b]pyridine core and an aromatic amine.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1) (1.1 equiv, 2.2 mmol)

  • 4-Phenylpyridin-3-amine (1.0 equiv, 2.0 mmol)

  • HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (1.5 equiv, 3.0 mmol)

  • DIPEA (N,N-diisopropylethylamine) (2.0 equiv, 4.0 mmol)

  • DMF (N,N-dimethylformamide) (10 mL)

  • Ethyl acetate

  • Distilled water

  • Saturated saltwater (brine)

Protocol:

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1) (0.53 g, 2.2 mmol), DIPEA (0.52 g, 4.0 mmol), and HATU (1.14 g, 3.0 mmol) in DMF (10 mL), add 4-phenylpyridin-3-amine (0.34 g, 2.0 mmol).[2][3]

  • Stir the reaction mixture at 80 °C for 6 hours.[2]

  • After cooling to room temperature, add ethyl acetate (80 mL).

  • Wash the organic solution sequentially with distilled water and saturated saltwater.[2][3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate amide 2. (Reported Yield: 16.9%).[2]

Step 2: Synthesis of 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (S01)

This procedure describes the palladium-catalyzed Suzuki cross-coupling reaction to install the C5-phenyl group.

Materials:

  • Intermediate 2 from Step 1

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-dioxane/H₂O mixture

  • Nitrogen gas supply

Protocol:

  • In a reaction vessel, combine Intermediate 2, phenylboronic acid, and potassium carbonate.

  • Add a degassed mixture of 1,4-dioxane and water.

  • Bubble nitrogen gas through the mixture for 10-15 minutes to ensure an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Heat the reaction mixture to 100 °C and stir for 6 hours under a nitrogen atmosphere.[2]

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Perform a standard aqueous workup by partitioning between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the final product S01. (Reported Yield: 62.5%).[2]

These protocols provide a robust framework for the synthesis of pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors. The strategic use of the bromo-functionalized core allows for late-stage diversification through well-established cross-coupling chemistry, enabling the exploration of structure-activity relationships and the optimization of lead compounds for drug development programs.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in a wide range of pharmaceuticals. The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a significant pharmacophore, and the ability to introduce amino substituents at various positions is crucial for structure-activity relationship (SAR) studies.[3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active molecules.

The primary challenge in the amination of N-unprotected halo-7-azaindoles is the potential for competing N-arylation of the pyrrole nitrogen.[4][5] However, the development of specialized palladium precatalysts and bulky biarylphosphine ligands has enabled highly selective C-N bond formation at the halogenated position under mild conditions.[4][5]

Reaction Principle

The Buchwald-Hartwig amination of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine involves the reaction of the heteroaryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 3-amino-2-methyl-1H-pyrrolo[2,3-b]pyridine and regenerate the Pd(0) catalyst.[1][2]

Data Presentation: Reaction Conditions for the Amination of Halo-7-azaindoles

The following table summarizes various reported conditions for the Buchwald-Hartwig amination of halo-7-azaindoles, which can serve as a starting point for the optimization of the reaction of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-7-azaindoleN-methylpiperazineRuPhos Pd G2 (2)RuPhos (3)LiHMDS (1.2)THF650.594[4]
4-Chloro-7-azaindoleMorpholineRuPhos Pd G2 (2)RuPhos (3)LiHMDS (1.2)THF65486[4]
4-Chloro-7-azaindoleAnilineBrettPhos Pd G2 (2)BrettPhos (3)LiHMDS (1.2)THF65493[6]
4-Chloro-7-azaindole4-Fluoro-N-methylanilineRuPhos Pd G2 (2)RuPhos (3)LiHMDS (1.2)THF65494[6]
4-Bromo-7-azaindole derivativePrimary aromatic aminesPd2(dba)3 (5)Xantphos (10)Cs2CO3 (2.0)Dioxane1002.5-388-94[3]
4-Bromo-7-azaindole derivativeMorpholinePd2(dba)3 (5)Xantphos (10)Cs2CO3 (2.0)Dioxane1002.5-390[3]
4-Bromo-7-azaindole derivativeD-Alanine methyl esterPd2(dba)3 (5)Xantphos (10)Cs2CO3 (2.0)Dioxane100185[3]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOBu-t (25 mmol)Toluene80460[7]

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Using a Palladium Precatalyst (General Procedure adapted from Henderson et al.[4])

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G2, 2 mol%), the ligand (e.g., RuPhos, 3 mol%), and the base (e.g., LiHMDS, 1.2 equiv.) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reactants: Add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) to the Schlenk tube.

  • Solvent and Amine Addition: Seal the tube, evacuate, and backfill with the inert gas (repeat this cycle three times). Add anhydrous solvent (e.g., THF) via syringe. Add the amine (1.1-1.5 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 65 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Using a Palladium(0) Source (General Procedure adapted from Guram et al. and others)

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source (e.g., Pd2(dba)3, 2.5-5 mol%), the ligand (e.g., Xantphos, 5-10 mol%), and the base (e.g., Cs2CO3, 2.0 equiv.) under an inert atmosphere.

  • Addition of Reactants: Add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.) to the Schlenk tube.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitoring and Work-up: Follow steps 5-7 from Protocol 1.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep Oven-dried Schlenk tube with stir bar add_solids Add Pd Catalyst, Ligand, and Base (under inert atmosphere) prep->add_solids add_bromide Add 3-Bromo-2-methyl- 1H-pyrrolo[2,3-b]pyridine add_solids->add_bromide purge Evacuate and backfill with inert gas (3x) add_bromide->purge add_liquids Add anhydrous solvent and amine via syringe purge->add_liquids heat Heat with vigorous stirring add_liquids->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor quench Cool and dilute with organic solvent monitor->quench wash Wash with water and brine quench->wash dry Dry organic layer (Na2SO4 or MgSO4) wash->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify final_product 3-Amino-2-methyl- 1H-pyrrolo[2,3-b]pyridine purify->final_product Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Disclaimer: These protocols are intended as a guide and may require optimization for specific amines and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application Notes and Protocols for the Functionalization of the Pyrrolo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as solubility and bioavailability.[1] The presence of two nitrogen atoms in the 7-azaindole scaffold provides efficient hydrogen bond donating and accepting groups, which can enhance binding potency to biological targets.[2] Consequently, the development of robust and efficient protocols for the functionalization of the pyrrolo[2,3-b]pyridine core is of significant interest.

These application notes provide an overview of common functionalization strategies and detailed protocols for key reactions, enabling the synthesis of diverse libraries of 7-azaindole derivatives for drug discovery and development.

I. Overview of Functionalization Strategies

The functionalization of the pyrrolo[2,3-b]pyridine core can be achieved through a variety of synthetic methodologies, primarily targeting the carbon positions of both the pyrrole and pyridine rings. Key strategies include:

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings are widely used for C-C and C-N bond formation.[3][4][5][6] These reactions typically require a pre-functionalized (e.g., halogenated) pyrrolo[2,3-b]pyridine substrate.

  • C-H Bond Activation/Functionalization: Direct functionalization of C-H bonds has emerged as a more atom-economical approach.[2][7][8][9] Rhodium and palladium catalysts are often employed to achieve regioselective arylation, alkenylation, and annulation reactions.[2][7]

  • Electrophilic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be used to introduce functional groups onto the electron-rich pyrrole ring, typically at the C3 position.[10]

  • Directed Metalation: The use of directing groups allows for regioselective deprotonation and subsequent reaction with an electrophile, enabling functionalization at specific positions that might otherwise be difficult to access.[11][12][13]

II. Experimental Protocols and Data

This section provides detailed protocols for common functionalization reactions of the pyrrolo[2,3-b]pyridine core, along with representative quantitative data.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated pyrrolo[2,3-b]pyridine with a boronic acid.

Experimental Workflow:

reagents Combine Halogenated Pyrrolopyridine, Boronic Acid, Base, and Solvent degas Degas Reaction Mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-120 °C) catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reaction Setup: In a dry reaction vessel, combine the halogenated pyrrolo[2,3-b]pyridine (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of EtOH/H₂O (3:1 by volume).[4]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 30-45 minutes.

  • Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.05-0.1 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, evaporate the solvent. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized pyrrolo[2,3-b]pyridine.

Quantitative Data:

Halogenated Pyrrolo[2,3-b]pyridineBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
6-Chloro-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine(6-chloropyridin-3-yl)boronic acidPdCl₂(dppf)K₂CO₃EtOH/H₂O9077[4]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O10085[5]
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME8592[5]
B. Rhodium-Catalyzed C-H Activation/Annulation

This protocol outlines a method for the synthesis of 7-azaindole derivatives via Rh(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes.[2]

Reaction Pathway:

start Aminopyridine + Alkyne catalyst_activation [RhCp*Cl₂]₂ + AgSbF₆ (Catalyst Activation) start->catalyst_activation Rh(III) Catalyst ch_activation C-H Bond Cleavage (Intermediate I) catalyst_activation->ch_activation coordination_insertion Alkyne Coordination and Migratory Insertion (Intermediate III) ch_activation->coordination_insertion reductive_elimination C-N Bond Formation (Reductive Elimination) coordination_insertion->reductive_elimination product Functionalized 7-Azaindole reductive_elimination->product

Caption: Plausible mechanism for Rh(III)-catalyzed 7-azaindole synthesis.

Protocol:

  • Reagent Preparation: To an oven-dried screw-cap vial, add the aminopyridine (0.2 mmol, 1.0 equiv), the alkyne (0.24 mmol, 1.2 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., DCE, 1.0 mL).

  • Reaction: Cap the vial and heat the mixture at a specified temperature (e.g., 90 °C) for the required time (e.g., 18 hours).

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to yield the desired 7-azaindole derivative.

Quantitative Data:

AminopyridineAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
N-pivaloyl-2-aminopyridineDiphenylacetylene[RhCpCl₂]₂/AgSbF₆DCE901895[2]
N-pivaloyl-2-amino-5-methylpyridine1-Phenyl-1-propyne[RhCpCl₂]₂/AgSbF₆DCE901888[2]
N-pivaloyl-2-amino-4-methylpyridine4-Octyne[RhCp*Cl₂]₂/AgSbF₆DCE901876[2]
C. Friedel-Crafts Type C3-Functionalization

This protocol describes the direct coupling of 7-azaindole with cyclic imines under microwave irradiation, representing an aza-Friedel-Crafts reaction.[14]

Protocol:

  • Reaction Setup: In a microwave vial, mix 7-azaindole (1.0 equiv) and the cyclic imine (1.0-1.2 equiv).

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation at a specified power and temperature for a designated time.

  • Purification: After cooling, directly purify the resulting product by column chromatography to obtain the 3-substituted 7-azaindole derivative.

Quantitative Data:

Cyclic IminePower (W)Temp (°C)Time (min)Yield (%)Reference
6,7-Dimethoxy-3,4-dihydroisoquinoline1501202085[14]
6,7-Dihydrothieno[3,2-c]pyridine1501202578[14]
4,9-Dihydro-3H-β-carboline1501202082[14]

III. Applications in Drug Discovery

Functionalized pyrrolo[2,3-b]pyridines are key scaffolds for a variety of drug candidates and approved drugs.[1][2][15] Their ability to modulate key properties like solubility, pKa, and lipophilicity makes them valuable in optimizing lead compounds.[10]

Signaling Pathway Inhibition:

Many pyrrolo[2,3-b]pyridine derivatives function as kinase inhibitors. For example, they are utilized as inhibitors of B-RAF, Janus kinase 3 (JAK3), and glycogen synthase kinase-3β (GSK-3β).[16][17][18]

cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Kinase (e.g., B-RAF) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrrolo[2,3-b]pyridine derivative.

The development of diverse functionalization protocols is crucial for generating extensive compound libraries for structure-activity relationship (SAR) studies, ultimately leading to the discovery of novel therapeutics.[16][19]

References

Application Notes: 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a heterocyclic compound predominantly recognized as a key intermediate in the synthesis of pharmacologically active molecules.[1] However, its intrinsic electronic and structural characteristics suggest significant, albeit largely unexplored, potential in the field of materials science. The pyrrolo[2,3-b]pyridine core is a fused aromatic system with both electron-rich pyrrole and electron-deficient pyridine moieties, making it an intriguing building block for novel organic functional materials.[2] The presence of a bromine atom at the 3-position and a methyl group at the 2-position offers specific sites for synthetic modification, enabling the tailored design of materials for advanced applications.[3]

While direct applications of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in materials science are not yet widely documented, this note explores its potential based on the known properties of the parent scaffold and related heterocyclic systems.

Potential Applications in Organic Electronics

The unique electronic properties of the pyrrolo[2,3-b]pyridine scaffold make it a candidate for use in organic electronic devices.[3] The fused ring system provides rigidity and promotes π-π stacking, which is crucial for efficient charge transport in organic semiconductors.[2]

1. Organic Light-Emitting Diodes (OLEDs): The pyrrolo[2,3-b]pyridine core can be functionalized to create novel host or emissive materials for OLEDs. The inherent bipolar nature (electron-rich pyrrole and electron-deficient pyridine) could facilitate balanced charge injection and transport. Through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, at the bromine position, various aromatic or fluorescent moieties can be introduced to tune the emission color, quantum efficiency, and stability of the resulting material.[4][5]

2. Organic Field-Effect Transistors (OFETs): Pyrrole-based fused ring systems are investigated for their charge-carrying capabilities in OFETs.[2] By polymerizing or creating well-ordered small molecules from 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, it is conceivable to develop new p-type or n-type semiconductor materials. The planarity of the core structure is advantageous for creating materials with high charge carrier mobility.

3. Organic Photovoltaics (OPVs) & Sensors: The ability to act as a building block for larger conjugated systems makes this compound potentially useful in creating donor or acceptor materials for organic solar cells.[2] Furthermore, the nitrogen atoms in the heterocyclic system can act as binding sites for analytes, suggesting potential applications in chemosensors where binding events could be transduced into a measurable optical or electronic signal.

Experimental Protocols: Hypothetical Synthesis of a Material Precursor

The following protocol describes a hypothetical synthesis of a π-conjugated dimer via a Suzuki cross-coupling reaction. This reaction is a foundational technique for building larger, more complex molecules for materials science from halogenated precursors.[6][7]

Objective: To synthesize 2-methyl-3-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine, a potential building block for conjugated polymers.

Reaction Scheme:

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.)

  • Thiophene-2-boronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Setup: To a dry Schlenk flask, add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, Thiophene-2-boronic acid, and Potassium Carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The solution should be degassed again by bubbling the inert gas through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data

As of this writing, there is a notable absence of published quantitative data specifically detailing the materials science properties (e.g., HOMO/LUMO levels, charge mobility, photoluminescent quantum yield) of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine or its direct derivatives in material applications. The table below is presented as a template for researchers to populate as data becomes available.

PropertyMeasurement UnitValue (Hypothetical)Method of Determination
Highest Occupied Molecular Orbital (HOMO)eVData not availableCyclic Voltammetry
Lowest Unoccupied Molecular Orbital (LUMO)eVData not availableCyclic Voltammetry / UV-Vis
Optical BandgapeVData not availableUV-Vis Spectroscopy
Photoluminescence Max. Emission (λₘₐₓ)nmData not availablePhotoluminescence Spectroscopy
Photoluminescent Quantum Yield (Φ_PL)%Data not availableIntegrating Sphere
Charge Carrier Mobility (µ)cm²/VsData not availableOFET Characterization

Visualizations

Below are diagrams illustrating the potential role of the compound and the workflow for its derivatization.

logical_relationship cluster_start Starting Material cluster_process Synthetic Modification cluster_end Potential Applications A 3-Bromo-2-methyl- 1H-pyrrolo[2,3-b]pyridine B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) A->B Functionalization at Br position C OLED Materials B->C D OFET Semiconductors B->D E Sensor Components B->E

Caption: Synthetic pathway from the core molecule to potential material applications.

experimental_workflow start Combine Reactants: - Bromo-pyrrolo-pyridine - Boronic Acid - Base inert Establish Inert Atmosphere (Ar/N₂) start->inert catalyst Add Pd(PPh₃)₄ Catalyst inert->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent react Heat & Stir (90-100°C, 12-24h) solvent->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify characterize Structural Analysis (NMR, MS) purify->characterize end Pure Product characterize->end

References

Application Notes and Protocols for the Derivatization of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, specifically 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, represents a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, making it a valuable starting point for the development of novel therapeutics. Derivatization of this core structure, particularly at the 3-position, is a common strategy in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for key derivatization reactions and presents SAR data for a series of analogs, primarily focusing on their potential as kinase inhibitors for anticancer applications.

Key Derivatization Strategies

The bromine atom at the 3-position of the 2-methyl-7-azaindole core is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile toolkit for introducing a diverse range of substituents, including aryl, heteroaryl, alkyl, and amino groups. The most commonly employed methods are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Derivatization_Strategies cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Core 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Core->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Core->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalysts, Base Aryl_Derivatives 3-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Derivatives Amino_Derivatives 3-Amino Derivatives Buchwald->Amino_Derivatives Alkynyl_Derivatives 3-Alkynyl Derivatives Sonogashira->Alkynyl_Derivatives

Caption: Key derivatization strategies for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

The following are generalized protocols for the derivatization of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Researchers should optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl/Heteroaryl Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with various aryl or heteroaryl boronic acids or esters.[1][2][3][4][5][6]

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand; 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To an oven-dried Schlenk flask, add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the aryl/heteroaryl boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and any additional ligand to the flask under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: - 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine - Boronic Acid/Ester - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product 3-Aryl/Heteroaryl Derivative purify->product end End product->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with primary or secondary amines.[7][8][9][10][11]

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a suitable ligand (e.g., BINAP, XPhos; 1-4 mol% Pd)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the mixture in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite or silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Protocol 3: Sonogashira Coupling for the Synthesis of 3-Alkynyl Derivatives

This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with terminal alkynes.[1][12][13][14][15]

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 2-5 mol%)

  • Copper(I) iodide (CuI; 4-10 mol%)

  • Base (e.g., Et₃N, DIPA; 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting product by column chromatography.

Structure-Activity Relationship (SAR) Studies

The derivatization of the 3-position of the 2-methyl-1H-pyrrolo[2,3-b]pyridine core has been extensively explored to understand its impact on biological activity, particularly as kinase inhibitors. The following tables summarize representative SAR data.

Table 1: SAR of 3-Aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Compound IDR (at 3-position)Target KinaseIC₅₀ (nM)Reference
1a PhenylCDK9/CyclinT>10,000[16]
1b 4-MethoxyphenylCDK9/CyclinT8,500[16]
1c 4-ChlorophenylCDK9/CyclinT2,300[16]
1d 3,4-DichlorophenylPDE4B110[17]
2a 4-(Piperidin-1-yl)phenylHaspin14[16]
2b 4-(Morpholin-4-yl)phenylHaspin32[16]

Table 2: SAR of 3-Amino-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDR (at 3-position)TargetActivityReference
3a -NH-CyclohexylJAK3IC₅₀ = 5.4 µM[18]
3b -NH-BenzylJAK3IC₅₀ = 8.2 µM[18]
3c -N(Me)-Phenylc-MetIC₅₀ = 70 nM[19]

Signaling Pathway Context

Many of the synthesized 7-azaindole derivatives have been shown to inhibit protein kinases that are crucial components of signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For instance, Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription, while Haspin kinase is involved in mitosis. Anaplastic Lymphoma Kinase (ALK) and c-Met are receptor tyrosine kinases that, when aberrantly activated, can drive tumorigenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus RTK Receptor Tyrosine Kinases (e.g., ALK, c-Met) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation CDK9 CDK9/CyclinT Transcription Gene Transcription CDK9->Transcription Haspin Haspin Kinase Mitosis Mitosis Haspin->Mitosis Transcription->Proliferation Mitosis->Proliferation Inhibitor 3-Substituted-2-methyl- 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->RTK Inhibition Inhibitor->CDK9 Inhibition Inhibitor->Haspin Inhibition

Caption: Inhibition of key cancer-related signaling pathways by 7-azaindole derivatives.

Conclusion

The 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a highly versatile starting point for the generation of diverse chemical libraries for SAR studies. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular synthetic routes to a wide array of derivatives. The presented SAR data highlights the sensitivity of biological activity to the nature of the substituent at the 3-position, underscoring the importance of this position for molecular recognition by target proteins. These application notes and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel 7-azaindole-based drug candidates.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a significant heterocyclic scaffold in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds. The functionalization of this core structure is of great interest, and the Sonogashira coupling of halogenated derivatives like 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine provides a direct route to introduce alkynyl moieties, leading to the synthesis of novel compounds with potential therapeutic applications.[2]

These application notes provide a detailed experimental protocol for the Sonogashira coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction involves a catalytic cycle with both palladium and copper. The palladium(0) species undergoes oxidative addition to the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the palladium(0) catalyst.[3]

Experimental Protocol

This protocol is adapted from established procedures for the Sonogashira coupling of substituted 3-bromopyridines and related heterocyclic compounds.[2][4]

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent and the base via syringe. Stir the mixture for a few minutes, then add the terminal alkyne via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C, depending on the reactivity of the alkyne) and stir vigorously.[2][4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite or silica gel to remove the catalyst residues, washing with additional ethyl acetate.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various 2-amino-3-bromopyridines, which serve as close analogs for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, with different terminal alkynes.[2]

EntryTerminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5.0), CuI (5.0)Et₃NDMF100398
24-MethylphenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5.0), CuI (5.0)Et₃NDMF100394
34-PropylphenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5.0), CuI (5.0)Et₃NDMF100392
44-BiphenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5.0), CuI (5.0)Et₃NDMF100396
5CyclopropylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5.0), CuI (5.0)Et₃NDMF100385

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Sonogashira coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, Pd catalyst, and CuI in a Schlenk flask inert Evacuate and backfill with inert gas (3x) start->inert reagents Add anhydrous solvent, base, and terminal alkyne inert->reagents heat Heat and stir the reaction mixture reagents->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction complete dilute Dilute with organic solvent cool->dilute filter Filter through Celite/silica dilute->filter wash Wash with aq. NH4Cl and brine filter->wash dry Dry over Na2SO4/MgSO4 and concentrate wash->dry purify Purify by flash column chromatography dry->purify product Obtain pure 3-alkynyl-2-methyl-1H-pyrrolo[2,3-b]pyridine purify->product

Sonogashira Coupling Experimental Workflow

This detailed protocol and the accompanying information are intended to serve as a valuable resource for researchers engaged in the synthesis of novel 7-azaindole derivatives for applications in drug discovery and development. The mild conditions and broad substrate scope of the Sonogashira coupling make it an indispensable tool in modern synthetic chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine. The primary focus is on improving the yield of the bromination of 2-methyl-1H-pyrrolo(2,3-b)pyridine using N-bromosuccinimide (NBS).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and direct method is the electrophilic bromination of 2-methyl-1H-pyrrolo(2,3-b)pyridine (also known as 2-methyl-7-azaindole) using N-bromosuccinimide (NBS). This reaction selectively introduces a bromine atom at the 3-position of the pyrrolo[2,3-b]pyridine ring system.[1]

Q2: Why is N-bromosuccinimide (NBS) the preferred brominating agent for this synthesis?

NBS is a mild and selective brominating agent, which is particularly useful for electron-rich heterocyclic compounds like 7-azaindoles. It allows for controlled monobromination and minimizes the formation of over-brominated side products that can occur with harsher reagents like elemental bromine.

Q3: What are the typical solvents used for this bromination reaction?

Commonly used solvents for the NBS bromination of 7-azaindole derivatives include dichloromethane (DCM), chloroform, and dimethylformamide (DMF). The choice of solvent can influence the reaction rate and selectivity.

Q4: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions to improve the reaction yield and product purity.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. Extend the reaction time if necessary. - Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) might be required to drive the reaction to completion, depending on the solvent and substrate concentration.
Degradation of Starting Material or Product - Temperature Control: Avoid excessive heating, as it can lead to decomposition. If the reaction is exothermic, consider cooling the reaction mixture in an ice bath during the addition of NBS. - Light Sensitivity: Protect the reaction from direct light, as radical side reactions can be initiated.
Inactive NBS - Reagent Quality: Use freshly opened or properly stored NBS. NBS can decompose over time, especially if exposed to moisture. The purity of NBS can be checked by titration.
Incorrect Stoichiometry - NBS Equivalents: While a slight excess of NBS (e.g., 1.05-1.1 equivalents) is often used to ensure complete conversion, a large excess can lead to over-bromination. Carefully control the stoichiometry.
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps
Over-bromination (Di- or Tri-brominated Products) - Slow Addition of NBS: Add the NBS solution dropwise or in small portions to the solution of 2-methyl-1H-pyrrolo(2,3-b)pyridine to maintain a low concentration of the brominating agent and favor mono-bromination. - Stoichiometry Control: Use no more than 1.1 equivalents of NBS. - Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.
Bromination at Other Positions - Reaction Conditions: The 3-position is the most electronically favored site for electrophilic substitution. If bromination at other positions is observed, re-evaluate the reaction conditions (solvent, temperature) to ensure they are optimal for regioselectivity.
Problem 3: Difficult Purification
Potential Cause Troubleshooting Steps
Co-elution of Product and Starting Material - Chromatography Optimization: Use a shallower solvent gradient during column chromatography to improve separation. Experiment with different solvent systems (e.g., adding a small amount of a more polar solvent like methanol to the eluent).
Presence of Succinimide Byproduct - Aqueous Work-up: Before column chromatography, perform an aqueous work-up by washing the organic layer with water or a dilute sodium bicarbonate solution to remove the water-soluble succinimide.
Oily Product Instead of Solid - Residual Solvent: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. - Purification: If the product remains an oil, it may indicate the presence of impurities. Re-purification by column chromatography or attempting to induce crystallization by trituration with a non-polar solvent (e.g., hexanes) may be necessary.

Data Presentation: Reaction Conditions and Reported Yields

The following table summarizes various reported conditions for the synthesis of brominated pyrrolo[2,3-b]pyridine derivatives to provide a comparative overview. Note: Specific yield data for this compound under a variety of conditions is limited in the literature; therefore, data for similar substrates is included for reference.

Starting MaterialBrominating Agent (Equivalents)SolventTemperatureReaction TimeYield (%)
2-Phenyl-1H-pyrrolo[2,3-b]pyridineNBS (1.1)DichloromethaneRoom Temp.2 h85
1H-Pyrrolo[2,3-b]pyridineNBS (1.0)DMFRoom Temp.Not SpecifiedHigh
2-Methyl-1H-pyrrolo[2,3-b]pyridineNBS (1.05)ChloroformRoom Temp.4 h~80 (Estimated)
2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridineNBS (1.0)Acetonitrile0 °C to RT1 h75

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-methyl-1H-pyrrolo(2,3-b)pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1H-pyrrolo(2,3-b)pyridine (1.0 equivalent) in anhydrous DCM or chloroform under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (1.05-1.1 equivalents) in anhydrous DCM or chloroform. Add this solution dropwise to the stirred solution of the starting material at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualizations

Signaling Pathway: Electrophilic Bromination

G cluster_0 Reaction Initiation cluster_1 Electrophilic Attack cluster_2 Product Formation 2_methyl_pyrrolo_pyridine 2-Methyl-1H-pyrrolo(2,3-b)pyridine Intermediate Sigma Complex (Intermediate) 2_methyl_pyrrolo_pyridine->Intermediate π electrons attack Brδ+ NBS N-Bromosuccinimide (NBS) NBS->Intermediate Br-N bond cleavage Product This compound Intermediate->Product Deprotonation at C3 Succinimide Succinimide (Byproduct) Intermediate->Succinimide N- anion abstracts proton

Caption: Electrophilic bromination of 2-methyl-1H-pyrrolo(2,3-b)pyridine.

Experimental Workflow

G Start Start Dissolve Dissolve 2-methyl-1H-pyrrolo(2,3-b)pyridine in anhydrous solvent Start->Dissolve Prepare_NBS Prepare NBS solution in anhydrous solvent Dissolve->Prepare_NBS Add_NBS Add NBS solution dropwise at room temperature Prepare_NBS->Add_NBS Monitor Monitor reaction by TLC/LC-MS Add_NBS->Monitor Workup Aqueous work-up (NaHCO3, H2O, Brine) Monitor->Workup Dry Dry organic layer (Na2SO4 or MgSO4) Workup->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Obtain pure this compound Purify->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

G Start Low Yield or Impure Product Check_Reaction_Completion Reaction Complete? Start->Check_Reaction_Completion Extend_Time Extend Reaction Time or Gently Heat Check_Reaction_Completion->Extend_Time No Check_Side_Products Multiple Spots on TLC? Check_Reaction_Completion->Check_Side_Products Yes Extend_Time->Check_Side_Products Optimize_Addition Slow Down NBS Addition & Control Stoichiometry Check_Side_Products->Optimize_Addition Yes Check_Purification Difficulty in Purification? Check_Side_Products->Check_Purification No Optimize_Addition->Check_Purification Optimize_Chroma Optimize Chromatography Conditions & Work-up Check_Purification->Optimize_Chroma Yes Final_Product Improved Yield and Purity Check_Purification->Final_Product No Optimize_Chroma->Final_Product

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Solution(s)
Compound decomposes on the silica gel column. The pyrrolo[2,3-b]pyridine ring system can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] The basic nitrogen atom can interact with acidic silanol groups.[1]Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent system containing a small amount of a tertiary amine (e.g., 0.5-2% triethylamine or pyridine) to neutralize acidic sites.[1]Use an Alternative Stationary Phase: Consider using less acidic stationary phases like neutral or basic alumina, or Florisil.[1][2]Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the residence time of the compound on the stationary phase.[1]
Poor separation of the target compound from impurities. The polarity of the mobile phase may not be optimal for resolving compounds with similar Rf values.[1] Column overloading can also lead to broad bands and poor separation.[1]Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3][4][5] Adjust the solvent ratio to achieve a target Rf value of approximately 0.3-0.4 for your compound.[1]Gradient Elution: If a single solvent system is ineffective, use a gradient elution, gradually increasing the polarity of the mobile phase.[5]Avoid Overloading: Use a silica gel to crude material ratio of at least 30:1 by weight.[1]
Compound is insoluble in the loading solvent. The crude material may not dissolve well in the non-polar solvent used to load the column.[2]Dry Loading: Pre-adsorb the crude material onto a small amount of silica gel. Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.
Compound elutes too quickly (in the solvent front). The mobile phase is too polar.[1][2]Decrease Eluent Polarity: Increase the proportion of the non-polar solvent in your mobile phase.[1]
Compound takes a very long time to elute or is tailing. The mobile phase is not polar enough to efficiently move the compound down the column.[2] The compound may also be interacting too strongly with the stationary phase.Increase Eluent Polarity: Once the compound begins to elute, you can increase the polarity of the mobile phase to speed up its elution and reduce tailing.[2]Add a Modifier: For basic compounds, adding a small amount of a modifier like triethylamine to the eluent can help to improve the peak shape by blocking active sites on the silica gel.[1]
No compound is recovered from the column. The compound may have decomposed on the column.[2] The fractions collected may be too dilute to detect the compound.[2]Test for Stability: Before running a large-scale column, test the stability of your compound on a small amount of silica gel using TLC.[2]Concentrate Fractions: Combine and concentrate the fractions where you expect your compound to elute and re-analyze by TLC.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common starting point for the purification of similar heterocyclic compounds is a mixture of hexane and ethyl acetate.[3][5] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation on TLC. Other solvent systems to consider include petroleum ether/ethyl acetate and dichloromethane/hexane.[3][4]

Q2: How can I visualize this compound on a TLC plate if it is not colored?

A2: Due to its aromatic structure, this compound should be visible under UV light (254 nm) on a fluorescent TLC plate (F254), where it will appear as a dark spot.[6] You can also use a general stain like potassium permanganate or an iodine chamber.[6]

Q3: Should I use gravity chromatography or flash chromatography?

A3: Flash chromatography is generally preferred as it is faster and can provide better resolution. The reduced time the compound spends on the column can also minimize the risk of decomposition, which is a concern for acid-sensitive compounds.[1]

Q4: What are the key physical properties of this compound to consider during purification?

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation and an Rf value of ~0.3-0.4 for the desired compound.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis. For potentially acid-sensitive compounds, consider pre-treating the silica with a triethylamine-containing solvent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Add a layer of sand to the top of the silica gel bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent and carefully apply it to the top of the column.

    • Dry Loading (Recommended): Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column, ensuring the sand layer is not disturbed.

    • Apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.

    • Begin collecting fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution process by spotting collected fractions on TLC plates.

    • Visualize the spots under UV light to identify the fractions containing the pure product.

  • Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Experimental Workflow

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent System Optimization Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Chromatography Column Slurry->Pack Load Load Crude Sample (Dry Loading Recommended) Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Purified Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromopyridine is resulting in a low yield. What are the common causes?

Low yields in Suzuki coupling reactions with bromopyridines can stem from several factors, often related to the inherent properties of the pyridine ring.[1][2][3] The primary challenges include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species and inhibiting its activity.[1][3]

  • Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond in bromopyridines can be less reactive compared to other aryl bromides, which can slow down the oxidative addition step, often the rate-determining step in the catalytic cycle.[1]

  • Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product. The most common side reactions are protodeboronation and homocoupling.[1][4]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful reaction and can significantly impact the yield.[2][5]

  • Poor Reagent Quality: The purity of the bromopyridine, boronic acid (or its derivative), and the dryness of the solvent are crucial. Impurities can poison the catalyst.[2]

Q2: I am observing a significant amount of debrominated pyridine in my reaction. What is this side reaction and how can I prevent it?

This side reaction is known as hydrodehalogenation or protodebromination, where the bromine atom is replaced by a hydrogen atom.[2][4] This occurs when the palladium-aryl intermediate reacts with a source of hydride in the reaction mixture instead of the organoboron reagent.

Prevention Strategies:

  • Choice of Base: Avoid using bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases.[2]

  • Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[2]

  • Anhydrous Conditions: Minimize the presence of protic impurities like water and alcohols in the reaction mixture.[4]

  • Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, as these can favor protodebromination.[4]

Q3: How can I minimize the formation of homocoupling byproducts?

Homocoupling, the self-coupling of the boronic acid or the bromopyridine, is a common side reaction often promoted by the presence of oxygen.[1][3][4]

Strategies to Minimize Homocoupling:

  • Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture and solvents.[1][3] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][5]

  • Maintain an Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas such as nitrogen or argon to prevent oxygen from entering the system.[2][3]

  • Use High-Purity Reagents: Impurities in the starting materials can sometimes promote homocoupling.

Q4: My boronic acid seems to be degrading during the reaction. What is happening and what can I do?

Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially at elevated temperatures and in the presence of water and a base.[1][3][6][7]

Methods to Prevent Protodeboronation:

  • Use More Stable Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable than the corresponding boronic acids.[1][3][7]

  • Control Reaction Conditions: Careful selection of the base and solvent, as well as avoiding excessive heat, can help minimize decomposition.[3]

  • Use Anhydrous Solvents: Ensure that the solvents used are thoroughly dried to minimize hydrolysis of the boronic acid.[1]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields in Suzuki coupling reactions with bromopyridines.

Decision Tree for Troubleshooting

G cluster_optimization Optimization Strategies cluster_side_reactions Side Reaction Mitigation A Low Yield in Suzuki Coupling with Bromopyridine B Analyze Reaction Mixture (TLC, LC-MS, NMR) A->B C Unreacted Starting Material? B->C D Side Product Formation? B->D E Change Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading Use a Pre-catalyst C->E Yes F Screen Bases (K3PO4, Cs2CO3) Screen Solvents (Dioxane, Toluene, THF) Adjust Temperature C->F Yes G Identify Side Products D->G Yes H Use Weaker Base Ensure Anhydrous Conditions Lower Temperature G->H I Thoroughly Degas Solvents Maintain Inert Atmosphere G->I J Use Boronic Esters (Pinacol) Use Anhydrous Solvents G->J K Protodebromination Product (Debrominated Pyridine) H->K L Homocoupling Product (Biaryl of Boronic Acid) I->L M Protodeboronation Product (Arene from Boronic Acid) J->M

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

Data on Reaction Conditions

The selection of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling with bromopyridines. The following tables provide a summary of commonly used conditions.

Table 1: Common Catalysts and Ligands

Catalyst/Pre-catalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos, XPhos, RuPhos1-5Bulky, electron-rich phosphine ligands are often effective at preventing catalyst inhibition by the pyridine nitrogen.[1][5]
Pd₂(dba)₃P(t-Bu)₃1-3Another effective combination for challenging substrates.[8]
Pd(PPh₃)₄None2-5A common catalyst, but may be less effective for bromopyridines without optimization.[5]
PdCl₂(dppf)None3-5Often used for a wide range of Suzuki couplings.[5]

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2.0-3.0Dioxane/H₂O, Toluene/H₂O, THF/H₂O80-110A strong base that is often effective for less reactive substrates.[2][3][4]
K₂CO₃2.0-3.0Dioxane/H₂O, MeCN/H₂O80-100A commonly used base, but may require optimization.[5]
Cs₂CO₃2.0-3.0Dioxane, Toluene80-110Often provides higher yields but is more expensive.[3]
Na₂CO₃2.0-3.0DMF80-100DMF can aid in the solubility of starting materials.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromopyridines

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid or boronic ester (1.1–1.5 equiv.), and the selected base (2.0–3.0 equiv.).[2][3]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2][5]

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, add the palladium catalyst and ligand, then transfer to the main reaction flask.

  • Solvent Addition: Add the degassed solvent(s) via syringe.[1][3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle A Pd(0)L_n Active Catalyst C Ar-Pd(II)-X(L_n) A->C B Oxidative Addition B->C E Ar-Pd(II)-Ar'(L_n) C->E D Transmetalation D->E E->A F Reductive Elimination E->F F->A J Ar-Ar' (Product) F->J G Ar-X (Bromopyridine) G->B H Ar'-B(OR)2 (Boronic Acid/Ester) H->D I Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Coupling Reactions for 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for Suzuki-Miyaura coupling reactions with this compound?

A1: For Suzuki-Miyaura cross-coupling reactions, a general starting temperature range is between 80 °C and 110 °C.[1][2] However, for some systems, temperatures as low as 60 °C have been effective, particularly with highly active catalyst systems.[2][3] It is recommended to start with a temperature around 85-95 °C and optimize from there based on reaction monitoring.[1]

Q2: I am observing significant debromination of my starting material in a Suzuki-Miyaura reaction. How can temperature adjustments help mitigate this?

A2: Debromination is a common side reaction that can sometimes be influenced by temperature. While not always the primary solution, lowering the reaction temperature may decrease the rate of the undesired debromination pathway relative to the desired cross-coupling. However, optimizing the catalyst, ligand, and base is often more critical for suppressing this side reaction.[4] If debromination persists, consider screening different palladium precatalysts and ligands, such as XPhos-based systems, which have been shown to minimize this issue.[4]

Q3: What temperature range is recommended for Buchwald-Hartwig amination reactions involving this compound?

A3: For conventional heating, a typical temperature range for Buchwald-Hartwig amination is 80-110 °C.[5][6] If using microwave irradiation, temperatures can be higher, in the range of 130-150 °C, which can significantly reduce reaction times.[7] It is crucial to optimize the temperature for your specific amine coupling partner and catalyst system.[5]

Q4: Can Sonogashira coupling of this compound be performed at room temperature?

A4: Yes, Sonogashira couplings can often be conducted at room temperature, particularly with reactive alkynes and an efficient catalyst system.[8][9] However, for less reactive partners, heating to temperatures between 60 °C and 100 °C may be necessary to achieve a reasonable reaction rate and yield.[8][10]

Q5: My reaction is proceeding very slowly. Should I just increase the temperature?

A5: While increasing the temperature is a common strategy to accelerate a slow reaction, it should be done cautiously. Excessively high temperatures can lead to catalyst decomposition, resulting in the precipitation of palladium black and a lower overall yield.[11] It can also promote the formation of undesired byproducts. Before increasing the temperature, ensure that your catalyst, ligand, and base are appropriate for the transformation and that all reagents are of sufficient purity and anhydrous where necessary. A stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the reaction is the recommended approach.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Reaction temperature is too low.2. Inactive catalyst.3. Inappropriate solvent, base, or ligand.1. Gradually increase the reaction temperature in 10-20 °C increments.2. Verify the quality and activity of the palladium catalyst and ligand.3. Screen different solvents, bases, and ligands known to be effective for the specific coupling type.
Formation of Significant Byproducts (e.g., Debromination, Homocoupling) 1. Reaction temperature is too high.2. Incorrect stoichiometry.3. Suboptimal catalyst/ligand combination.1. Attempt the reaction at a lower temperature.2. Ensure precise measurement of all reagents, especially the boronic acid or other coupling partner.3. Switch to a more selective ligand, such as a biaryl phosphine ligand (e.g., SPhos, XPhos).[3]
Catalyst Decomposition (Formation of Palladium Black) 1. Reaction temperature is excessively high.2. Presence of impurities.3. Inadequate ligand protection of the palladium center.1. Reduce the reaction temperature.[11]2. Ensure all reagents and the solvent are pure and dry.3. Increase the ligand-to-palladium ratio or switch to a more robust ligand.
Poor Reproducibility 1. Inconsistent heating.2. Variable quality of reagents or solvents.3. Atmosphere control issues.1. Use a reliable heating mantle with a temperature controller or an oil bath for consistent temperature.2. Use fresh, high-purity reagents and anhydrous solvents for each experiment.3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The optimal reaction temperature is highly dependent on the specific coupling reaction, substrates, and catalytic system employed. The following table summarizes temperature data from various cross-coupling reactions on related heterocyclic systems.

Coupling ReactionSubstrate TypeCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Buchwald-Hartwig Amination2-Bromo-6-methyl pyridine[Pd₂(dba)₃]/BINAPNaOButToluene8060[6]
Buchwald-Hartwig Amination (Microwave)1,4-DibromobenzenePd₂(dba)₃/XPhost-BuONaToluene130~90[7]
Buchwald-Hartwig Amination (Microwave)1,4-DibromobenzenePd₂(dba)₃/XPhost-BuONaToluene15093[7]
Suzuki-Miyaura3-Iodo-6-chloro-7-azaindolePd₂dba₃/SPhosCs₂CO₃Toluene/Ethanol6085[3]
Suzuki-Miyaura5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/Water85-95Moderate to Good[1]
Suzuki-Miyaura3-ChloroindazolePd Source/LigandK₃PO₄Dioxane/Water100Varies[2]
Sonogashira2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuI-DMF100~94[10]
Sonogashira3-Alkynyl-2-aminopyridines--MeCNRefluxGood[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand (e.g., SPhos, 4-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.[1]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 85-95 °C) for the specified time (typically 12-24 hours).[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure that requires optimization for the specific amine.

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., NaOBut, 1.2-1.5 equiv) to a reaction vessel.

  • Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).[5]

  • Seal the vessel and heat with stirring to the target temperature (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.[5]

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Start check_yield Low Yield or No Reaction? start->check_yield increase_temp Increase Temperature (10-20°C increments) check_yield->increase_temp Yes check_byproducts Significant Byproducts? check_yield->check_byproducts No increase_temp->check_yield decrease_temp Decrease Temperature check_byproducts->decrease_temp Yes check_catalyst_death Catalyst Decomposition? check_byproducts->check_catalyst_death No decrease_temp->check_byproducts optimize_catalyst Optimize Catalyst/Ligand/Base optimize_catalyst->start check_catalyst_death->optimize_catalyst Yes end_success Successful Reaction check_catalyst_death->end_success No

Caption: Troubleshooting workflow for optimizing reaction temperature.

Temperature_Effect cluster_0 Temperature Range cluster_1 Reaction Outcome Low Temp Low (e.g., RT - 60°C) Slow Reaction Slow or No Reaction Low Temp->Slow Reaction Optimal Temp Optimal (e.g., 80-110°C) Good Yield Good Yield & Selectivity Optimal Temp->Good Yield High Temp High (e.g., >120°C) Decomposition Byproducts & Catalyst Decomposition High Temp->Decomposition

Caption: General effect of temperature on reaction outcome.

General_Coupling_Reaction reagents This compound + Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) conditions Pd Catalyst + Ligand + Base + Solvent reagents->conditions heating Temperature (Δ) conditions->heating product Coupled Product heating->product

Caption: Key components of a typical cross-coupling reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. The pyrrolopyridine moiety is a prevalent structural motif in pharmacologically active compounds, yet its inherent properties can present unique challenges in catalytic processes. The Lewis basic nitrogen atoms in the ring system can coordinate to the metal center of the catalyst, leading to deactivation and reduced reaction efficiency.[1] This guide offers practical solutions and detailed protocols to help researchers overcome these obstacles and achieve reproducible, high-yielding results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine prone to catalyst deactivation?

A1: The primary challenge stems from the Lewis basic nitrogen atoms within the pyrrolopyridine ring system. These nitrogen atoms can act as ligands, coordinating strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning, which can halt the catalytic cycle.[1][2]

Q2: What are the common visual indicators of catalyst deactivation in my reaction?

A2: Signs of catalyst deactivation can include:

  • A noticeable slowdown in the reaction rate or a complete stall before the starting material is fully consumed.

  • A change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black), which indicates the agglomeration of the active Pd(0) species into an inactive state.[1]

  • The necessity for higher catalyst loadings to achieve the desired conversion.[2]

Q3: Which catalytic systems are more robust for reactions with N-heterocyclic compounds like 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine?

A3: While traditional palladium catalysts with monodentate phosphine ligands can be susceptible to deactivation, more advanced systems often show improved stability.[2] N-Heterocyclic Carbene (NHC) palladium complexes are generally more resistant to poisoning by N-heterocycles.[2][3] Additionally, the use of bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[2]

Q4: Can the deactivated catalyst be regenerated and reused?

A4: The reusability of a catalyst depends on the mechanism of deactivation. If deactivation is due to the formation of inactive Pd(0) aggregates, it may be possible to regenerate the active Pd(II) state through oxidative treatment, for instance, with benzoquinone.[4] However, if deactivation is a result of irreversible ligand degradation or strong poisoning, regeneration may not be feasible.[2]

Troubleshooting Guide

Observation Possible Cause(s) Troubleshooting Steps
Low or no conversion Catalyst poisoning by the pyrrolopyridine nitrogen.[1]• Use a catalyst system known for its stability with N-heterocycles (e.g., Pd-NHC complexes). • Employ bulky, electron-rich phosphine ligands to shield the metal center.[2] • Increase the catalyst loading incrementally.
Impure reagents or solvents.[2]• Ensure the purity of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and other reagents. • Use dry, degassed solvents.[2]
Reaction starts but stalls Gradual catalyst deactivation.[2]• Optimize the reaction temperature; high temperatures can accelerate catalyst decomposition.[2] • Screen different bases, as the type and strength can influence catalyst stability.[2]
Insufficiently inert atmosphere.• Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen) as the active Pd(0) species is air-sensitive.[2]
Formation of palladium black Catalyst decomposition and agglomeration.[1]• Optimize reaction conditions to accelerate the catalytic cycle, which can reduce the lifetime of the unstable Pd(0) species in solution.[1] • Consider using a pre-catalyst that rapidly generates the active species.[1]
Formation of side products (e.g., homocoupling, dehalogenation) Suboptimal reaction conditions.[1]• Thoroughly degas the reaction mixture to minimize oxygen, which can promote homocoupling.[1] • Optimize the choice of ligand and base to favor the desired cross-coupling pathway.[1]

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This is a representative protocol and may require optimization for specific substrates and coupling partners.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Reagent Addition: Add the boronic acid (1.2 equivalents) and 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent).

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water).[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography.[2]

Visualizing Catalyst Deactivation and Troubleshooting

Catalyst Deactivation Pathway

A Active Pd(0) Catalyst B Pyrrolopyridine Substrate A->B Coordination E Pd(0) Agglomeration A->E Slow Catalysis C Inactive Pd(0)-Pyrrolopyridine Complex (Catalyst Poisoning) B->C D Catalytic Cycle Stalled C->D F Palladium Black (Inactive) E->F

Caption: Primary pathways for catalyst deactivation in the presence of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies A Low Conversion or Stalled Reaction B Verify Reagent Purity & Inert Atmosphere A->B C Screen Ligands (e.g., bulky, electron-rich) B->C D Optimize Temperature & Base B->D E Consider Alternative Catalyst (e.g., Pd-NHC) C->E D->E

Caption: A logical workflow for troubleshooting catalyst deactivation in cross-coupling reactions.

References

preventing debromination of 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-bromo-2-methyl-7-azaindole). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of this compound, with a primary focus on preventing unwanted debromination.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may face during your experiments.

Q1: I am observing significant debromination of my 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine during a palladium-catalyzed cross-coupling reaction. What are the likely causes and how can I prevent this?

A1: Debromination, or hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of 2-methyl-1H-pyrrolo[2,3-b]pyridine as a byproduct. This side reaction lowers the yield of your desired product and complicates purification.

Primary Mechanistic Cause: The principal cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can arise from various sources, including the solvent (e.g., alcohols, water), the base, or other additives. Once formed, the Pd-H species can react with your starting material, replacing the bromine atom with a hydrogen atom.

Troubleshooting Strategies:

  • Choice of Base: The base is a critical factor. Strong, aggressive bases can promote the formation of Pd-H species.

    • Recommendation: Switch to milder inorganic bases. Weaker bases are less likely to generate hydride species, thus minimizing debromination. A comparative study of different bases in Suzuki-Miyaura coupling reactions suggests that bases like K3PO4, K2CO3, and Cs2CO3 are often superior to strong bases like NaOH or NaOtBu in minimizing side reactions.[1][2][3]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired debromination.

    • Recommendation: For Suzuki reactions, catalysts like Pd(dppf)Cl2 have been shown to be effective for coupling of bromoindazoles, providing high yields in short reaction times.[4] For challenging couplings, consider using pre-catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos, which can promote the desired reductive elimination over side reactions.[5]

  • Solvent Choice: The solvent can be a source of protons for the debromination reaction.

    • Recommendation: Ensure you are using anhydrous, degassed solvents. While common solvents like dioxane and toluene are often used, consider screening other aprotic polar solvents like 2-MeTHF or CPME, which may suppress side reactions.

  • Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions, including debromination.

    • Recommendation: Monitor your reaction closely by TLC or LC-MS. Aim to run the reaction at the lowest effective temperature and for the shortest time necessary to consume the starting material.

  • N-Protection: The pyrrole nitrogen of the 7-azaindole core can be acidic and may interfere with the catalytic cycle. Protecting this nitrogen can prevent debromination.

    • Recommendation: Consider protecting the pyrrole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This can prevent side reactions at the N-H position and has been shown to suppress debromination in related pyrrole systems.

Q2: My lithiation of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine followed by quenching with an electrophile is resulting in low yields and significant amounts of the debrominated starting material. How can I improve this?

A2: Debromination during lithiation (metal-halogen exchange) is a common issue, often caused by the newly formed organolithium species being quenched by a proton source before it can react with your electrophile. The acidic N-H proton of the pyrrole ring is a primary concern.

Troubleshooting Strategies:

  • Use of Multiple Equivalents of Organolithium Reagent: The pyrrole N-H is acidic and will be deprotonated by the organolithium reagent.

    • Recommendation: Use at least two equivalents of the organolithium reagent (e.g., n-BuLi). The first equivalent will deprotonate the pyrrole nitrogen, and the second equivalent will perform the desired bromine-lithium exchange.

  • Reaction Temperature: Lithium-halogen exchange is typically a very fast reaction, even at low temperatures.[6] However, the stability of the resulting organolithium species is temperature-dependent.

    • Recommendation: Perform the lithiation at very low temperatures, typically -78 °C (dry ice/acetone bath) or even -100 °C (liquid nitrogen/toluene bath), to minimize side reactions and decomposition of the lithiated intermediate.[7]

  • Alternative Lithiation/Metalation Reagents: Standard organolithium reagents can sometimes be too aggressive, leading to side reactions.

    • Recommendation: Consider using a combination of i-PrMgCl and n-BuLi. This can provide a more selective bromine-metal exchange, especially in the presence of acidic protons, and can often be performed at more moderate temperatures (e.g., 0 °C to -20 °C).[8][9]

  • N-Protection: Protecting the acidic pyrrole nitrogen can prevent the initial deprotonation event, allowing for a cleaner metal-halogen exchange with a single equivalent of organolithium reagent.

    • Recommendation: Protect the pyrrole nitrogen with a group stable to the lithiation conditions, such as SEM or another suitable protecting group. This can significantly improve the yield of the desired functionalized product.[10][11][12]

  • Order of Addition: The way reagents are combined can impact the outcome.

    • Recommendation: Typically, the bromo-substrate is dissolved in an anhydrous solvent, cooled to the desired low temperature, and then the organolithium reagent is added slowly. After a short stirring time to allow for the exchange, the electrophile is added. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

Quantitative Data Summary

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of bromo-pyridines and related heterocycles, providing a reference for what can be expected for reactions with 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines/Azaindoles

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2 (5)-K2CO3 (2)DME802>95
24-Bromo-7-azaindole derivativePhenylboronic acidPd(OAc)2 (5)Xantphos (10)K3PO4 (2)Dioxane1003~85
32-BromopyridinePhenylboronic acidPd2(dba)3 (1)PCy3 (3)K3PO4 (3)Toluene1001692
43-BromopyridinePhenylboronic acidPd(PPh3)4 (3)-Na2CO3 (2)Toluene/EtOH/H2O801288

Table 2: Buchwald-Hartwig Amination of Bromopyridines

EntrySubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridinetrans-1,2-diaminocyclohexanePd2(dba)3 (0.18)(±)-BINAP (0.35)NaOtBu (2.8)Toluene80460
24-Bromo-7-azaindole derivativeBenzamidePd(OAc)2 (10)Xantphos (20)Cs2CO3 (2)Dioxane110592
33-BromopyridineMorpholinePd(OAc)2 (2)BINAP (3)NaOtBu (1.4)Toluene1001898

Experimental Protocols

Below are detailed methodologies for key experiments discussed in the troubleshooting guide. These should serve as a starting point for your optimizations.

Protocol 1: Suzuki-Miyaura Coupling Optimized to Reduce Debromination

This protocol is a general guideline for the Suzuki-Miyaura coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with an arylboronic acid, optimized to minimize the risk of debromination.

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(dppf)Cl2 (3 mol%)

  • Potassium phosphate (K3PO4) (2.0 eq.)

  • Anhydrous, degassed 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the Pd(dppf)Cl2 catalyst.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Lithiation and Electrophilic Quench with Minimized Debromination

This protocol provides a method for the lithiation of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and subsequent reaction with an electrophile, designed to minimize debromination.

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.)

  • n-Butyllithium (n-BuLi) (2.1 eq., solution in hexanes)

  • Electrophile (e.g., DMF, an aldehyde, or ketone) (1.2 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum.

  • Dissolve 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Debromination_Pathway ArBr 3-Bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine ArPdBr Ar-Pd(II)-Br ArBr->ArPdBr Oxidative Addition Debrominated_Product Debrominated Product (Ar-H) ArBr->Debrominated_Product Debromination Pathway Pd0 Pd(0)Ln Pd0->ArPdBr Desired_Product Desired Product (Ar-R) ArPdBr->Desired_Product Transmetalation & Reductive Elimination PdH Pd-H Species ArPdBr->PdH Side Reaction Coupling_Partner Coupling Partner (e.g., R-B(OH)2) Coupling_Partner->ArPdBr Desired_Product->Pd0 Debrominated_Product->Pd0 PdH->Debrominated_Product Reductive Elimination Base Base / Solvent (Source of H-) Base->PdH Formation of Palladium Hydride

Caption: Competing pathways in palladium-catalyzed cross-coupling.

Caption: Troubleshooting flowchart for preventing debromination during lithiation.

References

stability of 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine?

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a heterocyclic compound used as an intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] While specific stability data for this exact compound is limited in publicly available literature, the stability can be inferred from the general reactivity of the 7-azaindole ring system. The 7-azaindole core consists of a pyridine ring fused to a pyrrole ring. Pyrrole rings are known to be sensitive to acidic conditions, while halogenated pyridines can be susceptible to nucleophilic substitution under basic conditions. Therefore, the stability of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is expected to be pH-dependent.

Q2: How does 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine behave under acidic conditions?

Q3: What is the expected stability of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine under basic conditions?

The pyridine ring, particularly when substituted with an electron-withdrawing group like bromine, can be susceptible to nucleophilic attack under basic conditions. This could potentially lead to the displacement of the bromide ion by a hydroxide ion or other nucleophiles present in the reaction mixture. The pyrrole proton is also acidic and can be deprotonated under strongly basic conditions, which might open up other reaction pathways.

Q4: What are the likely degradation products of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine?

Based on the structure and the general reactivity of related heterocyclic compounds, potential degradation pathways could include:

  • Acidic Conditions: Polymerization initiated by protonation of the pyrrole ring, or hydrolysis of the pyrrole ring.

  • Basic Conditions: Nucleophilic substitution of the bromine atom with a hydroxyl group to form 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-ol.

It is crucial to perform forced degradation studies to identify the actual degradation products under specific stress conditions.

Troubleshooting Guides

Issue 1: Unexpected degradation of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine during a reaction in acidic media.
  • Symptom: Lower than expected yield, presence of unknown impurities in TLC or HPLC analysis.

  • Possible Cause: The pyrrole ring of the 7-azaindole system is likely degrading in the presence of strong acid.

  • Troubleshooting Steps:

    • pH Control: If possible, perform the reaction at a less acidic pH. Use a milder acid or a buffered system.

    • Temperature Control: Run the reaction at a lower temperature to minimize the rate of degradation.

    • Reaction Time: Shorten the reaction time to reduce the exposure of the compound to acidic conditions.

    • Protecting Groups: Consider protecting the pyrrole nitrogen if it is compatible with the desired reaction chemistry.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes be catalyzed by acidic conditions.

Issue 2: Formation of a new, more polar impurity when using basic conditions.
  • Symptom: A new spot on TLC with a lower Rf value or a new peak in the HPLC chromatogram with a shorter retention time, suggesting a more polar compound.

  • Possible Cause: Nucleophilic aromatic substitution of the bromine atom with a hydroxide ion from the basic medium.

  • Troubleshooting Steps:

    • Choice of Base: Use a non-nucleophilic base if the reaction chemistry allows. Examples include proton sponges or sterically hindered bases.

    • Anhydrous Conditions: If water is not required for the reaction, use anhydrous solvents and reagents to minimize the concentration of hydroxide ions.

    • Temperature and Time: As with acidic conditions, lowering the temperature and reducing the reaction time can help minimize this side reaction.

    • Monitoring: Closely monitor the reaction progress by TLC or HPLC to stop the reaction once the desired product is formed and before significant degradation occurs.

Data Presentation

Since specific quantitative data for the degradation of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is not available in the reviewed literature, the following table provides a qualitative summary of the expected stability based on the chemical properties of the 7-azaindole ring system.

ConditionExpected StabilityPotential Degradation Pathway
Acidic (e.g., 1M HCl) Potentially UnstableProtonation and subsequent polymerization or ring-opening of the pyrrole moiety.
Neutral (pH 7) Generally Stable-
Basic (e.g., 1M NaOH) Potentially UnstableNucleophilic substitution of the bromine atom.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine to assess its intrinsic stability and identify potential degradation products.

1. Materials and Reagents:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • LC-MS system for identification of degradation products

2. Sample Preparation:

  • Prepare a stock solution of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 1M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 1M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 1M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in the initial solvent for analysis.

  • Photostability:

    • Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

    • Analyze the sample by HPLC.

4. Analytical Method:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column is often a good starting point.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

    • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of degradation at each time point.

  • Identify the major degradation products using LC-MS.

  • Determine the mass balance to account for all the material.

Visualizations

Stability_Troubleshooting cluster_acid Acidic Conditions cluster_acid_solutions Troubleshooting Steps cluster_base Basic Conditions cluster_base_solutions Troubleshooting Steps A_Symptom Unexpected Degradation (Low Yield, Impurities) A_Cause Probable Cause: Pyrrole Ring Degradation A_Symptom->A_Cause A_Sol1 Control pH (Milder Acid/Buffer) A_Cause->A_Sol1 A_Sol2 Lower Temperature A_Sol3 Shorten Reaction Time A_Sol4 Use Protecting Groups B_Symptom Formation of New, More Polar Impurity B_Cause Probable Cause: Nucleophilic Substitution of Bromine B_Symptom->B_Cause B_Sol1 Use Non-Nucleophilic Base B_Cause->B_Sol1 B_Sol2 Anhydrous Conditions B_Sol3 Lower Temperature & Shorter Time B_Sol4 Close Monitoring (TLC/HPLC)

Caption: Troubleshooting logic for stability issues under acidic and basic conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Start: 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1 mg/mL Stock Solution) Acid Acid Hydrolysis (1M HCl, 60°C) Start->Acid Base Base Hydrolysis (1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photochemical (UV/Vis Light) Start->Photo Analysis Sample Analysis (HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Report Generation: - % Degradation - Degradation Products - Mass Balance Analysis->Report

Caption: General workflow for a forced degradation study.

References

work-up procedure for reactions involving 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. It offers insights into common issues encountered during reaction work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What is a general procedure for quenching a palladium-catalyzed cross-coupling reaction involving 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine?

A1: After reaction completion, as monitored by TLC or LC-MS, the mixture is typically cooled to room temperature. For Suzuki reactions, dilution with an organic solvent like ethyl acetate followed by washing with water and brine is common.[1] For Sonogashira couplings, quenching is often performed by adding a saturated aqueous solution of ammonium chloride.[2] For Buchwald-Hartwig aminations, the reaction mixture can be diluted with a solvent such as diethyl ether and washed with brine.[3]

Q2: My purification by silica gel chromatography is resulting in low yield. What could be the issue?

A2: The pyrrolo[2,3-b]pyridine ring system has a basic pyridine nitrogen which can interact strongly with the acidic silica gel, leading to streaking and poor recovery. To mitigate this, you can pre-treat your silica gel with a small amount of a tertiary amine, like triethylamine (typically 1-2% v/v), in the eluent system. Alternatively, using a less acidic stationary phase like alumina may be beneficial.

Q3: I am observing a significant amount of debrominated starting material (2-methyl-1H-pyrrolo[2,3-b]pyridine) in my crude product. What causes this?

A3: Debromination is a common side reaction in palladium-catalyzed couplings. It can be promoted by factors such as elevated temperatures, prolonged reaction times, or the presence of certain bases and phosphine ligands. To minimize this, consider lowering the reaction temperature, using a milder base, or screening different palladium catalysts and ligands.

Q4: How can I remove residual palladium catalyst from my final product?

A4: Residual palladium can often be removed by filtering the crude product solution through a pad of Celite®.[4] For more persistent palladium contamination, treatment of the organic solution with a scavenger resin or an aqueous wash with a solution of sodium sulfide or thiourea can be effective. Ensure your product is stable to these conditions before proceeding.

Q5: What are the typical solvents used for extracting the product after aqueous work-up?

A5: Common water-immiscible organic solvents like ethyl acetate, dichloromethane, and diethyl ether are suitable for extraction.[5][6] The choice of solvent will depend on the polarity of your product. Ethyl acetate is a versatile option for many cross-coupling products derived from this starting material.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient heating- Poor quality reagents or solvents- Use a fresh batch of palladium catalyst and ligand.- Ensure the reaction temperature is optimal and stable.- Use anhydrous and degassed solvents, especially for Suzuki and Sonogashira couplings.[1]
Formation of Homo-coupled Byproduct - Reaction temperature is too high- Presence of oxygen- Lower the reaction temperature.- Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
Difficulty Removing Tin Byproducts (Stille Coupling) - Tributyltin or triphenyltin halides are common byproducts.- Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate the tin fluoride, which can then be filtered off.
Product is an Oil Instead of a Solid - Presence of residual solvent- Impurities preventing crystallization- Dry the product under high vacuum.- Attempt to triturate the oil with a non-polar solvent like pentane or hexane to induce crystallization.- Re-purify by column chromatography.
Inconsistent Results - Variable moisture content in reagents or solvents- Catalyst degradation- Dry solvents and reagents thoroughly before use.- Store palladium catalysts and phosphine ligands under an inert atmosphere.

Experimental Protocols

General Work-up Procedure for a Suzuki-Miyaura Coupling
  • Cooling and Dilution: Once the reaction is deemed complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with water and then a saturated aqueous solution of sodium chloride (brine).[1]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel.[1] A typical eluent system would be a gradient of ethyl acetate in hexanes.

General Work-up Procedure for a Sonogashira Coupling
  • Quenching: After cooling the reaction mixture to room temperature, add a saturated aqueous solution of ammonium chloride to quench the reaction.[2]

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate.[2]

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica gel.

General Work-up Procedure for a Buchwald-Hartwig Amination
  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.[3]

  • Filtration (Optional): If a significant amount of solid precipitate (e.g., salts) is present, filter the mixture through a pad of Celite®.

  • Washing: Transfer the organic solution to a separatory funnel and wash with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by evaporation under reduced pressure.[3]

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography.[3]

Visual Guides

G cluster_0 General Work-up Workflow reaction Completed Reaction Mixture cool Cool to Room Temperature reaction->cool quench Quench Reaction (e.g., with aq. NH4Cl or water) cool->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Wash Organic Layer (e.g., with Water, Brine) extract->wash dry Dry Organic Layer (e.g., over Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: A generalized workflow for the work-up of reactions.

G cluster_1 Troubleshooting Logic start Poor Yield or Purity check_reaction Was the reaction complete? start->check_reaction check_workup Was the work-up procedure appropriate? start->check_workup check_purification Is the purification method optimal? start->check_purification incomplete Incomplete Reaction check_reaction->incomplete No side_products Significant Side Products check_reaction->side_products Yes, but... poor_recovery Poor Recovery check_workup->poor_recovery No check_purification->poor_recovery No optimize_reaction Optimize reaction conditions: - Catalyst/ligand screen - Temperature adjustment - Reagent quality incomplete->optimize_reaction side_products->optimize_reaction modify_workup Modify work-up: - Adjust pH - Use different wash solutions poor_recovery->modify_workup modify_purification Modify purification: - Use different stationary phase (e.g., alumina) - Add amine to eluent - Recrystallization poor_recovery->modify_purification

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine?

A1: The most prevalent and direct method is the regioselective bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-methyl-7-azaindole) at the C3 position of the pyrrole ring. This is typically achieved using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

Q2: How can I synthesize the starting material, 2-methyl-1H-pyrrolo[2,3-b]pyridine?

A2: A common method involves the cyclization of 2-amino-3-methylpyridine derivatives. One approach is the reaction of 2-amino-3-picoline with a suitable reagent to form the pyrrole ring.[1] Another strategy involves a ring-closure reaction of 2-acetylamino-3-picoline in the presence of a strong base like sodium amide.[1]

Q3: What are the primary challenges when scaling up this synthesis?

A3: Key challenges during scale-up include managing the exothermic nature of the bromination reaction, ensuring consistent and efficient mixing to avoid localized overheating and side product formation, and handling the purification of larger quantities of the product.[2] Careful control of reaction parameters and the use of appropriate equipment are crucial for a successful scale-up.

Q4: What are the expected side products in the bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine?

A4: The primary side products can include the starting material (incomplete reaction), di-brominated species (e.g., 3,x-dibromo-2-methyl-1H-pyrrolo[2,3-b]pyridine), and potentially isomers where bromination has occurred on the pyridine ring, although this is less common under controlled conditions. The formation of these byproducts is highly dependent on the reaction conditions.

Q5: How can I purify the final product, 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly employed. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material (2-methyl-1H-pyrrolo[2,3-b]pyridine) 1. Inactive N-bromosuccinimide (NBS).2. Insufficient reaction time or temperature.3. Presence of impurities in the solvent or starting material.1. Use freshly opened or recrystallized NBS. Old NBS can decompose and lose its reactivity.[2]2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature may be necessary, but proceed with caution to avoid side reactions.3. Ensure the use of anhydrous and high-purity solvents. Impurities can quench the brominating agent.
Formation of multiple products (low regioselectivity) 1. Reaction temperature is too high.2. Rapid addition of the brominating agent.3. Inappropriate solvent choice.1. Conduct the reaction at a lower temperature (e.g., 0°C or even -78°C) to enhance selectivity for the C3 position.[3]2. Add the NBS solution dropwise over an extended period to maintain a low concentration of the brominating agent in the reaction mixture.[3]3. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred for this type of bromination.[3]
Significant amount of di-brominated byproducts 1. Over-addition of NBS (more than 1 equivalent).2. High reaction temperature.1. Carefully control the stoichiometry of NBS. Use no more than one equivalent for mono-bromination.[3]2. Maintain a low reaction temperature throughout the addition and reaction time.
Difficulty in purifying the product by column chromatography 1. Co-elution of the product with impurities.2. Tailing of the product on the silica gel column.1. Optimize the solvent system for chromatography. A shallow gradient of the polar solvent can improve separation.2. Consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing, especially if the compound is basic.
Product degradation during workup or purification 1. The product may be sensitive to acid or base.2. Prolonged exposure to heat.1. Use a mild workup procedure. A neutral quench with a solution of sodium thiosulfate is recommended to remove excess bromine.[3]2. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature.
Poor yield upon scale-up 1. Inefficient heat transfer in a larger reactor, leading to localized overheating and side reactions.2. Non-uniform mixing, resulting in areas of high reagent concentration.1. Use a jacketed reactor with efficient cooling to maintain a consistent internal temperature. For highly exothermic reactions, consider a continuous flow setup.[2]2. Ensure adequate agitation with an appropriately sized and shaped impeller for the reactor volume.

Experimental Protocols

Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine

A common approach is the Madelung synthesis, which involves the intramolecular cyclization of an N-(o-tolyl)formamide derivative. A modified procedure starting from 2-amino-3-picoline is as follows:

  • Acetylation of 2-amino-3-picoline: 2-amino-3-picoline is reacted with acetic anhydride to form 2-acetylamino-3-picoline.[1]

  • Cyclization: The resulting 2-acetylamino-3-picoline undergoes a base-catalyzed cyclization. This is often carried out at high temperatures with a strong base such as sodium amide or potassium tert-butoxide in an inert solvent like N,N-dimethylformamide (DMF) or toluene.[1]

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine

The following is a general protocol for the regioselective bromination at the C3 position:

  • Dissolution: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in an anhydrous aprotic solvent such as THF or DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature, typically between -78°C and 0°C, using an appropriate cooling bath (e.g., dry ice/acetone or an ice-salt bath). Maintaining a low temperature is crucial for selectivity.[3]

  • NBS Addition: Dissolve N-bromosuccinimide (1.0-1.05 eq.) in the same anhydrous solvent and add it dropwise to the cooled solution of the starting material over a period of 30-60 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine.

  • Work-up: Allow the mixture to warm to room temperature. If necessary, add water and extract the product with an organic solvent like ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Typical Reaction Parameters for the Bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine

ParameterValueNotes
Starting Material 2-methyl-1H-pyrrolo[2,3-b]pyridineEnsure high purity
Brominating Agent N-Bromosuccinimide (NBS)Use 1.0-1.05 equivalents
Solvent Anhydrous THF or DCMEnsure solvent is dry
Temperature -78°C to 0°CCritical for regioselectivity
Reaction Time 1-4 hoursMonitor by TLC or LC-MS
Typical Yield 60-85%Highly dependent on conditions

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_synthesis Synthesis of Starting Material cluster_bromination Bromination cluster_workup Work-up and Purification start_mat 2-Amino-3-picoline acetylation Acetylation (Acetic Anhydride) start_mat->acetylation cyclization Cyclization (Strong Base) acetylation->cyclization sm_purification Purification (Column Chromatography) cyclization->sm_purification start_bromo 2-methyl-1H-pyrrolo[2,3-b]pyridine sm_purification->start_bromo Starting Material dissolution Dissolution (Anhydrous THF/DCM) start_bromo->dissolution cooling Cooling (-78°C to 0°C) dissolution->cooling nbs_addition NBS Addition (Dropwise) cooling->nbs_addition reaction Reaction (1-4h) nbs_addition->reaction quench Quenching (Na2S2O3) reaction->quench Reaction Mixture extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification final_product This compound purification->final_product troubleshooting_guide Troubleshooting Logic for Low Yield in Bromination cluster_sm Starting Material Issues cluster_nbs NBS Issues cluster_conditions Reaction Condition Issues low_yield Low Yield Observed check_sm Check Starting Material Purity low_yield->check_sm check_nbs Check NBS Activity low_yield->check_nbs check_conditions Review Reaction Conditions low_yield->check_conditions sm_impure Impure Starting Material? check_sm->sm_impure nbs_old Is NBS old or discolored? check_nbs->nbs_old temp_high Temperature too high? check_conditions->temp_high addition_fast NBS addition too fast? check_conditions->addition_fast repurify_sm Repurify Starting Material sm_impure->repurify_sm Yes optimize_run Optimized Reaction repurify_sm->optimize_run Re-run Reaction recrystallize_nbs Use Fresh/Recrystallized NBS nbs_old->recrystallize_nbs Yes recrystallize_nbs->optimize_run Re-run Reaction lower_temp Lower Reaction Temperature temp_high->lower_temp Yes lower_temp->optimize_run Re-run Reaction slow_addition Slow Dropwise Addition addition_fast->slow_addition Yes slow_addition->optimize_run Re-run Reaction

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectra of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and its Unsubstituted Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectra of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and its parent compound, 2-methyl-1H-pyrrolo[2,3-b]pyridine. The introduction of a bromine atom at the C3 position of the pyrrolo[2,3-b]pyridine core, a common scaffold in medicinal chemistry, induces notable changes in the electronic environment of the molecule.[1] These changes are clearly reflected in the ¹H NMR spectrum, offering valuable structural information. Understanding these spectral differences is crucial for reaction monitoring, quality control, and the structural elucidation of novel derivatives.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and 2-methyl-1H-pyrrolo[2,3-b]pyridine. The data for the brominated compound is based on established substituent effects on aromatic systems, while the data for the unsubstituted analog is referenced from available spectral information.[2]

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine NH~11.5-12.0br s-
H-4~7.90dd~8.0, 1.5
H-5~7.05dd~8.0, 4.5
H-6~7.60dd~4.5, 1.5
CH₃~2.50s-
2-methyl-1H-pyrrolo[2,3-b]pyridine NH~11.3br s-
H-3~6.15s-
H-4~7.85dd7.8, 1.5
H-5~6.95dd7.8, 4.6
H-6~7.50dd4.6, 1.5
CH₃~2.45s-

Analysis of Spectral Differences:

The most significant difference in the ¹H NMR spectra is the absence of the H-3 proton signal in the brominated compound and the corresponding downfield shifts of the remaining protons. The singlet observed at ~6.15 ppm in 2-methyl-1H-pyrrolo[2,3-b]pyridine is absent in the spectrum of its 3-bromo derivative, which is a direct consequence of the substitution at this position.

The electron-withdrawing nature of the bromine atom deshields the neighboring protons. This effect is expected to cause a slight downfield shift for the H-4, H-5, H-6, and the methyl protons in 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine compared to the unsubstituted analog. The NH proton is also likely to be shifted slightly downfield due to the overall change in the electron density of the heterocyclic system.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for acquiring high-resolution ¹H NMR spectra of heterocyclic compounds like the ones discussed.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2. NMR Instrument Setup:

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Before acquiring the spectrum of the sample, the instrument should be properly shimmed using the deuterated solvent to ensure a homogeneous magnetic field.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range for most organic compounds.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

  • Number of Scans: The number of scans can range from 8 to 128, depending on the concentration of the sample and the desired signal-to-noise ratio.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin).

  • Apply an exponential window function to the FID to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the FID into the frequency domain spectrum.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to elucidate the structure.

Visualization of Structural and Spectral Relationships

The following diagram illustrates the structural difference between the two compounds and highlights the key proton that is substituted, leading to the major difference in their respective ¹H NMR spectra.

Caption: Structural comparison and its effect on the ¹H NMR spectrum.

References

Unveiling the Molecular Architecture: A Comparative Guide to 13C NMR Analysis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry. We will delve into its performance against other analytical techniques, supported by experimental data and detailed protocols, to offer a practical resource for laboratory work.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a prevalent motif in a wide array of biologically active compounds. The introduction of bromine and methyl groups at the 3- and 2-positions, respectively, creates a versatile intermediate for the synthesis of diverse derivatives with potential therapeutic applications. Accurate and unambiguous characterization of these molecules is crucial for understanding their structure-activity relationships. 13C NMR spectroscopy stands as a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule.

The Power of 13C NMR in Structural Elucidation

13C NMR spectroscopy offers a distinct advantage in determining the number of non-equivalent carbon atoms within a molecule and providing insights into their chemical environment. For 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, this technique is instrumental in confirming the successful incorporation of substituents and the integrity of the heterocyclic core.

To illustrate the expected chemical shifts, we can examine the data for related substituted 7-azaindole derivatives. For instance, in chloro-substituted 7-azaindole-3-carbaldehydes, the carbon atoms of the pyridine and pyrrole rings resonate in distinct regions, and the position of the halogen and aldehyde groups significantly influences their chemical shifts[1]. Computational studies using Density Functional Theory (DFT) have also been employed to predict the electron spectra of azaindoles, which can complement experimental NMR data[2][3][4].

Comparative Analysis with Alternative Techniques

While 13C NMR is a cornerstone of structural analysis, a multi-technique approach often provides the most comprehensive understanding of a compound's identity and purity. Here, we compare 13C NMR with other commonly used analytical methods for the characterization of 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Spectroscopy Carbon skeleton, number of non-equivalent carbons, chemical environment of carbons.Non-destructive, provides detailed structural information.Lower sensitivity compared to 1H NMR, requiring longer acquisition times or higher sample concentrations.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns.High sensitivity, provides accurate mass information.Does not provide direct information about the carbon skeleton or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-H, C=C, C-Br).Fast, provides information on functional groups.Provides limited information on the overall molecular structure.
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, and bond angles.Provides the absolute structure of a molecule.Requires a single, high-quality crystal, which can be challenging to obtain.

In practice, these techniques are often used in concert. For example, after synthesizing a 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative, MS would confirm the expected molecular weight. IR spectroscopy would indicate the presence of the pyrrolo[2,3-b]pyridine core and the C-Br bond. 1H and 13C NMR would then provide the detailed connectivity of the atoms, confirming the substitution pattern. If a suitable crystal can be grown, X-ray crystallography would offer the ultimate proof of the structure.

Experimental Protocols

General Procedure for 13C NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible 13C NMR spectra.

  • Sample Preparation: Dissolve 10-50 mg of the 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for the 13C frequency.

    • Lock the field using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum. This is the standard experiment and results in a spectrum where each unique carbon atom appears as a single peak.

    • Typical spectral parameters include a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Reference the spectrum using the solvent signal or an internal standard (e.g., tetramethylsilane, TMS, at 0.0 ppm).

Visualizing the Workflow and Structural Relationships

To better illustrate the process of analysis and the structural context, the following diagrams were generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation synthesis Synthesis of 3-Bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine Derivative nmr 13C NMR Analysis synthesis->nmr Characterization ms Mass Spectrometry synthesis->ms Characterization ir IR Spectroscopy synthesis->ir Characterization xray X-ray Crystallography (if applicable) nmr->xray Confirmation ms->xray Confirmation ir->xray Confirmation

Experimental workflow for the analysis of novel derivatives.

structure_elucidation Compound 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivative 13C_NMR 13C NMR (Carbon Skeleton) Compound->13C_NMR MS Mass Spectrometry (Molecular Weight) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR Structure Confirmed Structure 13C_NMR->Structure MS->Structure IR->Structure

Logical relationship of analytical techniques in structure elucidation.

References

In-depth Analysis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Mass Spectrometry Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison guide providing detailed mass spectrometry data and experimental protocols for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is currently unavailable due to the lack of publicly accessible experimental mass spectra for this specific compound.

Extensive searches of scientific literature, chemical databases, and supplier technical specifications did not yield specific mass spectrometry data, such as mass-to-charge ratios (m/z) and fragmentation patterns, for 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine. This information is essential for creating a detailed comparative analysis as requested.

To illustrate the requested format and content, this guide presents a template analysis using publicly available mass spectrometry data for a structurally related compound, 3-Bromopyridine . This example will demonstrate the structure of the comparison tables, the level of detail for experimental protocols, and the application of Graphviz for visualization, which would be applied to this compound if the data were available.

Illustrative Example: Mass Spectrometry Data for 3-Bromopyridine

Data Presentation: Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for 3-Bromopyridine, which serves as a placeholder for the data that would be presented for this compound.

Parameter3-BromopyridineAlternative Compound 1 (Hypothetical)Alternative Compound 2 (Hypothetical)
Molecular Formula C₅H₄BrN--
Molecular Weight 157.99 g/mol --
Ionization Mode Electron Ionization (EI)--
Molecular Ion [M]⁺ m/z 157, 159 (due to Br isotopes)--
Key Fragment Ions (m/z) 78, 51--
Base Peak m/z 157--
Experimental Protocols

A detailed methodology for the acquisition of mass spectrometry data is crucial for reproducibility and comparison. Below is a generalized experimental protocol that could be adapted for the analysis of this compound.

1. Sample Preparation:

  • The compound is dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

  • The solution is then diluted to a final concentration of 10-100 µg/mL for direct infusion or injection into the mass spectrometer.

2. Mass Spectrometry Analysis:

  • Instrument: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, is used.

  • Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. EI is often used for volatile, thermally stable compounds and provides characteristic fragmentation patterns. ESI is suitable for a wider range of compounds and is a softer ionization technique, often showing the molecular ion with less fragmentation.

  • Mass Analyzer: The analyzer is set to scan a mass range appropriate for the compound's molecular weight, typically from m/z 50 to 500.

  • Data Acquisition: Data is acquired in full scan mode to obtain a complete mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to generate a fragmentation spectrum.

Mandatory Visualization

Diagrams created with Graphviz can effectively illustrate experimental workflows and logical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Compound Compound Dissolution Dissolution Compound->Dissolution Solvent Solvent Solvent->Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Sample Introduction Ionization Ionization Injection->Ionization Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition

A generalized workflow for mass spectrometry analysis.

While this guide provides the requested structure and illustrative content, researchers, scientists, and drug development professionals are advised to seek out specific experimental data for this compound from primary literature or through direct analytical testing to enable a true comparative analysis. The lack of publicly available data highlights a potential gap in the characterization of this particular compound.

Reactivity Face-Off: 3-Bromo- vs. 5-Bromo-1H-pyrrolo[2,3-b]pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds. Brominated derivatives of this heterocycle are key intermediates for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 3-bromo- and 5-bromo-1H-pyrrolo[2,3-b]pyridine in three commonly employed transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

While a direct, side-by-side quantitative comparison under identical conditions is not extensively documented in the literature, a qualitative and data-supported assessment can be made based on existing studies and the inherent electronic properties of the isomeric substrates. The key difference lies in the position of the bromine atom: the 3-position is on the electron-rich pyrrole ring, while the 5-position is on the electron-deficient pyridine ring. This fundamental electronic disparity is expected to govern their relative reactivity in palladium-catalyzed cross-coupling reactions.

Comparative Reactivity Overview

In general, the reactivity of aryl and heteroaryl bromides in palladium-catalyzed cross-coupling reactions is influenced by factors such as bond dissociation energy and the electronic density at the carbon atom bearing the bromine. For 1H-pyrrolo[2,3-b]pyridines, the electron-deficient nature of the pyridine ring suggests that the C-Br bond at the 5-position is more polarized and potentially more susceptible to oxidative addition to the palladium(0) catalyst, a key step in many cross-coupling cycles. Conversely, the electron-rich pyrrole ring might lead to a less reactive C-Br bond at the 3-position.

Data Presentation: A Comparative Look at Reaction Yields

The following table summarizes representative yields for Suzuki, Buchwald-Hartwig, and Sonogashira couplings for 3-bromo- and 5-bromo-1H-pyrrolo[2,3-b]pyridines, compiled from various literature sources. It is important to note that direct comparisons are challenging due to variations in reaction conditions, catalysts, and coupling partners across different studies.

Reaction TypeIsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 3-BromoPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~70-85
5-BromoPhenylboronic acidPd(dppf)Cl₂K₂CO₃DME802High
Buchwald-Hartwig 3-BromoMorpholinePd₂(dba)₃/XPhosNaOtBuToluene10018~60-75
5-BromoMorpholinePd precatalyst/L1LiHMDSToluene250.595[1]
Sonogashira 3-BromoPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF1003~90
5-BromoPhenylacetylenePd(PPh₃)₄/CuIEt₃NTHF2516High

Note: Yields are indicative and can vary significantly based on the specific substrates and reaction conditions used.

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions are provided below. These protocols are based on established procedures and can serve as a starting point for optimization.

Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from procedures for the Suzuki coupling of bromoindazoles, which are structurally similar.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, [Pd(dppf)Cl₂], and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add DME and water via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is based on the amination of unprotected halo-7-azaindoles[1].

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (0.5 mmol)

  • Amine (0.6 mmol)

  • Palladium precatalyst P1 (e.g., a palladacycle) (1 mol%)

  • Ligand L1 (e.g., a biarylphosphine ligand) (1 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1 M in THF)

  • Toluene (2 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with the palladium precatalyst and ligand.

  • Add toluene, followed by the amine and 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Add the LiHMDS solution dropwise with stirring.

  • Stir the reaction at room temperature for the specified time (e.g., 30 minutes)[1].

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from general procedures for the Sonogashira coupling of 2-amino-3-bromopyridines.

Materials:

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.025 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.025 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2 mL)

  • N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add DMF and stir for 15 minutes.

  • Add 3-bromo-1H-pyrrolo[2,3-b]pyridine, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into a saturated aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdAr R-Pd(II)-Ar(L₂) Transmetal->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product Boronic ArB(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmine [Ar-Pd(II)(HNR₂)-X(L₂)] AmineCoord->PdAmine Deprotonation Deprotonation PdAmine->Deprotonation PdAmido Ar-Pd(II)-NR₂(L₂) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Amine HNR₂ Amine->AmineCoord Base Base Base->Deprotonation

Buchwald-Hartwig Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdAlkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdAlkyne RedElim Reductive Elimination PdAlkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX CuX CuAlkyne Cu-C≡CR CuX->CuAlkyne Alkyne, Base Alkyne R-C≡CH Alkyne->CuAlkyne Base Base Base->CuAlkyne CuAlkyne->Transmetal

Sonogashira Catalytic Cycle

Experimental_Workflow Start Combine Reactants, Catalyst, Ligand, and Base Inert Establish Inert Atmosphere (e.g., Ar or N₂) Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

General Cross-Coupling Workflow

Conclusion

The comparative reactivity of 3-bromo- and 5-bromo-1H-pyrrolo[2,3-b]pyridines in palladium-catalyzed cross-coupling reactions is a nuanced topic. Based on available data and electronic considerations, 5-bromo-1H-pyrrolo[2,3-b]pyridine appears to be the more reactive substrate, particularly in Buchwald-Hartwig aminations, likely due to the electron-deficient nature of the pyridine ring facilitating oxidative addition. However, both isomers are viable substrates for a range of important C-C and C-N bond-forming reactions. The choice of catalyst, ligand, base, and reaction conditions is critical for achieving optimal results with either isomer. Further direct comparative studies under standardized conditions would be invaluable for a more definitive quantitative assessment of their relative reactivities.

References

A Comparative Guide to the Biological Activity of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of this scaffold, particularly at the 3-position, has been shown to significantly influence the biological activity of these molecules. This guide provides a comparative overview of the biological activity of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and its analogs, with a focus on their potential as kinase inhibitors and anticancer agents.

Comparative Biological Activity

The introduction of a bromine atom at the 3-position of the 2-methyl-1H-pyrrolo[2,3-b]pyridine core can significantly impact its inhibitory activity against various kinases. While direct comparative data for a comprehensive set of halogenated analogs is limited in publicly available literature, structure-activity relationship (SAR) studies on broader sets of pyrrolopyridine derivatives consistently demonstrate that halogenation at this position is often favorable for enhancing potency.

One area of significant interest is the inhibition of cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication and a promising target for cancer therapy. Research into 1H-pyrrolo[2,3-b]pyridine derivatives as Cdc7 inhibitors has shown that modifications at the 3-position are critical for activity. While a specific IC50 value for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine against Cdc7 is not explicitly detailed in the reviewed literature, the progression from early hits to potent inhibitors has involved extensive exploration of substitutions at this position, leading to compounds with low nanomolar efficacy.[1]

Furthermore, studies on halogenated pyrrolo[3,2-d]pyrimidines, a related scaffold, have demonstrated that the introduction of halogens can significantly enhance antiproliferative activity. For instance, the presence of an iodine atom at a key position increased the antiproliferative activity by a factor of 5 to 20 compared to the non-halogenated parent compound.[2] This suggests that the electronic and steric properties of the halogen atom play a crucial role in the interaction with the biological target.

Table 1: Hypothetical Comparative in vitro Activity of 3-Halo-2-methyl-1H-pyrrolo[2,3-b]pyridine Analogs

CompoundRTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (GI50 in µM)
1 HTarget X>1000MCF-7>10
2 BrTarget X150MCF-72.5
3 ClTarget X250MCF-74.8
4 ITarget X80MCF-71.2

Note: The data in this table is illustrative and based on general SAR trends observed in related heterocyclic compounds. Specific experimental data for a direct comparison of these exact analogs was not available in the reviewed literature.

Key Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a versatile inhibitor of several key signaling pathways implicated in cancer and other diseases. These include the Fibroblast Growth Factor Receptor (FGFR), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8) pathways.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Its aberrant activation is a known driver in various cancers.[3] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, with structure-activity relationship studies guiding the optimization of these compounds.[3]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P PI3K PI3K FGFR->PI3K P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT->Gene_Expression Inhibitor 3-Bromo-2-methyl-1H- pyrrolo(2,3-b)pyridine (Analog) Inhibitor->FGFR GSK3B_Signaling_Pathway cluster_upstream Upstream Signals cluster_core GSK-3β Regulation cluster_downstream Downstream Effects Wnt Wnt GSK3B_complex GSK-3β/Axin/APC Complex Wnt->GSK3B_complex Inhibits Insulin Insulin Insulin->GSK3B_complex Inhibits via Akt Beta_Catenin β-catenin GSK3B_complex->Beta_Catenin Phosphorylates Degradation Ubiquitination & Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription (Cell Proliferation) Beta_Catenin->Gene_Transcription Translocates to nucleus when not degraded Inhibitor 3-Bromo-2-methyl-1H- pyrrolo(2,3-b)pyridine (Analog) Inhibitor->GSK3B_complex CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcriptional Regulation Mediator Mediator RNA_Pol_II RNA Pol II Mediator->RNA_Pol_II Regulates CDK8 CDK8 CDK8->Mediator Transcription_Factors Transcription Factors (e.g., STATs, Smads) CDK8->Transcription_Factors Phosphorylates Inhibitor 3-Bromo-2-methyl-1H- pyrrolo(2,3-b)pyridine (Analog) Inhibitor->CDK8 Gene_Expression Oncogenic Gene Expression RNA_Pol_II->Gene_Expression Transcription_Factors->Gene_Expression Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP to Initiate Reaction Incubate->Add_Substrate_ATP Incubate_Reaction Incubate at Optimal Temperature Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Comparative Guide to the Structural Analysis of 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystal structure of derivatives of 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Due to the limited availability of a public crystal structure for the parent compound, this guide focuses on a closely related, structurally determined derivative and compares its features with alternative methods for structural elucidation.

Structural Analysis of a 1H-pyrrolo[2,3-b]pyridine Derivative

While a crystal structure for this compound is not publicly available, the crystal structure of a potent Type II CDK8 inhibitor, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), hereafter referred to as Compound 22 , provides valuable insights into the conformational properties of this class of compounds. The crystallographic data for Compound 22 has been deposited in the Protein Data Bank (PDB).[1]

Table 1: Crystallographic Data for Compound 22 [1]

ParameterValue
PDB IDNot specified in search results
ResolutionNot specified in search results
Space GroupNot specified in search results
Unit Cell DimensionsNot specified in search results
R-valueNot specified in search results
R-freeNot specified in search results

Note: Specific quantitative data for the crystal structure of Compound 22 were not available in the provided search results. A direct lookup in the PDB using the compound name would be required to populate this table fully.

Alternative Methods for Structural Elucidation

For compounds where single crystals suitable for X-ray diffraction cannot be obtained, several alternative techniques can provide detailed structural information.

Table 2: Comparison of Structural Elucidation Methods

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystalProvides high-resolution atomic coordinates.Requires high-quality single crystals, which can be difficult to grow.
Cryogenic Electron Microscopy (Cryo-EM) Electron microscopy of flash-frozen molecules in solutionCan determine the structure of large molecules and complexes that are difficult to crystallize.Typically provides lower resolution than X-ray crystallography for small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nucleiProvides information about the structure and dynamics of molecules in solution. Can be used for both small molecules and proteins.Structure determination can be complex and time-consuming. Less precise for large molecules compared to X-ray crystallography.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on established chemical literature.[2]

Diagram 1: General Synthetic Pathway

G A 2-Methylpyridine B 3-Bromo-2-methylpyridine A->B Bromination (e.g., Br2, AlCl3) C 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine B->C Annulation (e.g., with a suitable synthon)

Caption: General synthetic scheme for this compound.

Detailed Protocol:

  • Bromination of 2-Methylpyridine: To a stirred solution of aluminum chloride, 2-methylpyridine is added dropwise. The mixture is heated, and bromine is added dropwise over a period of time. After the reaction is complete, the mixture is cooled and poured into ice water, followed by acidification. The aqueous layer is then basified and extracted with an organic solvent. The crude product is purified by column chromatography to yield 3-bromo-2-methylpyridine.[2]

  • Annulation to form the Pyrrolo[2,3-b]pyridine core: The 3-bromo-2-methylpyridine can then be subjected to various annulation strategies to construct the fused pyrrole ring. This often involves reaction with a suitable two-carbon synthon under conditions that promote cyclization. The specific reagents and conditions will vary depending on the desired substituents on the pyrrole ring.

Crystallization of 1H-pyrrolo[2,3-b]pyridine Derivatives

Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis. The following is a general workflow for the crystallization of small organic molecules like the target derivatives.

Diagram 2: Experimental Workflow for Crystallization

G A Dissolve Compound in Suitable Solvent B Slow Evaporation / Cooling / Vapor Diffusion A->B C Crystal Formation B->C D Crystal Mounting and Data Collection C->D E Structure Solution and Refinement D->E G Scaffold 1H-pyrrolo[2,3-b]pyridine Scaffold Binding Kinase Binding Affinity (Potency & Selectivity) Scaffold->Binding Provides core interactions Substituents Substituents (e.g., Br, Me, Aryl groups) Substituents->Binding Modulates interactions and physicochemical properties

References

A Comparative Guide to HPLC Purity Analysis of Synthesized 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine, a key intermediate in the synthesis of various biologically active compounds.[1][2] We will explore a proposed HPLC method, compare it with alternative analytical techniques, and provide detailed experimental protocols supported by comparative data.

Introduction to this compound

This compound, also known as a 7-azaindole derivative, is a heterocyclic compound of significant interest in medicinal chemistry.[3][4] Its structure serves as a versatile scaffold for the development of therapeutic agents. The purity of this intermediate is critical as impurities can interfere with subsequent synthetic steps and introduce undesirable components into final active pharmaceutical ingredients.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful and widely adopted technique for the purity determination of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.[5][6] Reversed-phase HPLC, in particular, is a common and effective method for separating heterocyclic aromatic compounds.[3][7]

Proposed HPLC Method

Based on established methods for similar azaindole and pyrrolopyridine derivatives, a robust reversed-phase HPLC method is proposed for the purity analysis of this compound.[3][8][9]

Table 1: Proposed HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol or a mixture of Acetonitrile and Water
Experimental Protocol: HPLC Purity Analysis
  • Preparation of Mobile Phases:

    • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask, bring to volume with HPLC-grade water, mix thoroughly, and degas.

    • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask, bring to volume with HPLC-grade acetonitrile, mix thoroughly, and degas.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of the mobile phase (initial conditions) or methanol to achieve a concentration of 1 mg/mL.

    • Ensure complete dissolution by vortexing and sonicating if necessary.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set up the HPLC system with the specified C18 column and mobile phases.

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 30°C and the UV detection wavelength to 254 nm.[3]

    • Inject 10 µL of the prepared sample solution and start the gradient run.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases C Equilibrate HPLC System A->C B Prepare Sample Solution D Inject Sample B->D C->D E Run Gradient D->E F Integrate Peaks E->F G Calculate Purity F->G

Caption: HPLC purity analysis workflow.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations.[5]

Table 2: Comparison of Analytical Techniques for Purity Analysis

FeatureHPLC-UVGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Signal intensity is directly proportional to the number of nuclei.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds containing NMR-active nuclei.
Specificity Good; separates non-volatile impurities.Excellent for volatile impurities; may not detect non-volatiles.Excellent; provides structural confirmation.
Sensitivity Moderate to High.High.Moderate; dependent on concentration and acquisition time.
Quantification Relative (area percent) without a reference standard.Relative (area percent) without a reference standard.Absolute (primary method) with a certified internal standard.
Destructive Yes.Yes.No.
Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile compounds. For this compound, GC could be a viable option if the compound and its potential impurities are sufficiently volatile and thermally stable. Potential impurities from the synthesis, such as starting materials like 2-methylpyridine, could be detected using this method.[10]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself. It relies on the use of a certified internal standard. This technique offers the significant advantage of providing structural information alongside quantitative data, which can be invaluable for confirming the identity of the synthesized compound and any impurities.

Method_Selection Start Purity Analysis of Synthesized Compound Q1 Are impurities volatile and is the compound thermally stable? Start->Q1 Q2 Is absolute quantification without a specific reference standard required? Q1->Q2 No GC GC-FID Q1->GC Yes HPLC HPLC-UV Q2->HPLC No qNMR qNMR Q2->qNMR Yes Routine Routine QC & Non-Volatile Impurities HPLC->Routine

Caption: Logical flow for selecting an analytical method.

Conclusion

For routine quality control and the determination of non-volatile impurities in synthesized this compound, the proposed reversed-phase HPLC method offers a reliable, robust, and widely accessible solution. It provides excellent resolution and sensitivity for detecting common impurities. While GC-FID may be advantageous for analyzing volatile impurities and qNMR offers the benefit of absolute quantification and structural confirmation, HPLC remains the workhorse for purity analysis in many pharmaceutical development settings. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of expected impurities and the desired level of quantitative accuracy.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 7-azaindole scaffold, specifically 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, is a critical step in the synthesis of numerous compounds with significant potential in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are paramount in achieving this functionalization, offering versatile and efficient routes to novel derivatives. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this substrate, supported by experimental data from closely related systems to inform catalyst selection and reaction optimization.

Data Presentation

The selection of an appropriate palladium catalyst system, including the palladium source, ligand, and base, is crucial for the success of any cross-coupling reaction. The following tables summarize the performance of different catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is important to note that while the focus is on 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, some of the presented data is from reactions with the closely related 3-bromo-2-methylpyridine and N-substituted 4-bromo-7-azaindoles due to a lack of direct comparative studies on the target molecule. This information still provides valuable insights for catalyst selection.

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Table 2: Buchwald-Hartwig Amination of N-Substituted 4-Bromo-7-azaindoles

EntryAmine/AmideCatalystLigandBaseSolventTime (h)Conversion/Yield (%)
1BenzamidePd₂(dba)₃XantphosK₂CO₃Dioxane385 (conversion)[1]
2D-Alanine methyl esterPd₂(dba)₃SPhosCs₂CO₃Toluene6~14 (yield)[1]
3BenzamidePd(OAc)₂XantphosK₂CO₃Dioxane3Poor[1]
4D-Alanine methyl esterPd₂(dba)₃XPhosCs₂CO₃Toluene6Trace[1]

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100398[2]
24-MethylphenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100394[2]
34-PropylphenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100392[2]

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Schlenk Flask under Inert Atmosphere reagents Add: - 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine - Coupling Partner - Base start->reagents 1. catalyst Add: - Palladium Catalyst - Ligand reagents->catalyst 2. solvent Add Anhydrous Solvent catalyst->solvent 3. heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end end purify->end Final Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-Br]L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetal Transmetalation (Ar'B(OR)₂) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd [Ar-Pd(II)-X]L Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(HNR'R'')]L OxAdd->AmineCoord + HNR'R'' Deprotonation [Ar-Pd(II)-NR'R'']L AmineCoord->Deprotonation - HX (Base) RedElim Ar-NR'R'' Deprotonation->RedElim Reductive Elimination RedElim->Pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are generalized experimental protocols for key palladium-catalyzed cross-coupling reactions. Optimization of specific parameters such as catalyst loading, ligand, base, solvent, and temperature is often necessary for optimal results with 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add the 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[2]

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5.0 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a Schlenk flask, add the palladium catalyst, ligand, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the base, followed by the 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting product by column chromatography.

Heck Coupling

This protocol is a general procedure for the Heck reaction with aryl bromides.

Materials:

  • 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a sealed tube, combine 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the base, and the alkene.

  • Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

References

Assessing the Selectivity of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile building block in the synthesis of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases. The strategic placement of the bromo and methyl groups on the pyrrolo[2,3-b]pyridine core allows for diverse chemical modifications, leading to the development of inhibitors with varying degrees of selectivity for different kinase targets. This guide provides a comparative analysis of the selectivity of representative kinase inhibitors based on this privileged scaffold, supported by experimental data and detailed methodologies.

Comparative Selectivity of Pyrrolo[2,3-b]pyridine-based Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target inhibition can lead to undesirable side effects, while a well-defined selectivity profile can enhance on-target potency and minimize toxicity. The following table summarizes the inhibitory activity (IC50 values) of several exemplary compounds derived from the broader 1H-pyrrolo[2,3-b]pyridine scaffold against a panel of kinases. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential differences in assay conditions.

Compound IDPrimary Target(s)Off-Target KinasesIC50 (nM)Reference
Compound 4h FGFR1, FGFR2, FGFR3FGFR47, 9, 25[1]
712[1]
Compound 31g JAK1JAK2, JAK3, TYK2-[2]
(S,S)-enantiomer 38aJAK1JAK2, JAK3, TYK2Excellent Potency & Selectivity[2]
Compound 34 c-Met-1.68[3]
Compound 42 Cdc7-7[4]

Note: A lower IC50 value indicates greater potency. Data presented here is for illustrative purposes and is extracted from the referenced literature. For complete details, please refer to the original publications.

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common kinase inhibition assays cited in the evaluation of pyrrolo[2,3-b]pyridine-based inhibitors.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the ATP site of a kinase.[5][6][7]

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the Eu-labeled antibody and the tracer. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the TR-FRET signal.[5]

General Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase-antibody mixture, and the fluorescent tracer.[6]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[6]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).[7]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a peptide substrate.[8][9]

Principle: The assay uses a FRET peptide substrate with a donor and an acceptor fluorophore. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. When the peptide is not phosphorylated, the protease cleaves it, disrupting FRET. The ratio of the two fluorescence signals is used to calculate the percent of phosphorylation.[8]

General Protocol:

  • Kinase Reaction: In a 384-well plate, incubate the kinase, the FRET peptide substrate, and ATP, in the presence of various concentrations of the test inhibitor.

  • Development Reaction: Add the development reagent to the wells to stop the kinase reaction and initiate the cleavage of non-phosphorylated substrate.

  • Incubation: Incubate at room temperature to allow for complete cleavage.

  • Data Acquisition: Measure the fluorescence of the donor and acceptor fluorophores using a fluorescence plate reader.[10]

  • Data Analysis: Calculate the emission ratio and determine the percent phosphorylation. IC50 values are obtained by plotting the percent phosphorylation against the inhibitor concentration.

Radiometric Kinase Assay ([³³P]-ATP)

This is a traditional and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.[11][12]

Principle: The kinase catalyzes the transfer of the gamma-phosphate from [γ-³³P]ATP to a specific substrate (peptide or protein). The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

General Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, [γ-³³P]ATP, and the test inhibitor at various concentrations.[13][14]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.[14]

  • Stopping the Reaction: Terminate the reaction by spotting the mixture onto a filter membrane (e.g., phosphocellulose paper) which binds the phosphorylated substrate.

  • Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the radioactivity on the filter membranes using a scintillation counter.[12]

  • Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved in assessing inhibitor selectivity and their biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Inhibition Assay cluster_detection Detection & Analysis cluster_output Output Inhibitor Test Inhibitor (Pyrrolo[2,3-b]pyridine-based) Assay Incubation & Reaction Inhibitor->Assay Kinase Kinase Panel Kinase->Assay Substrate Substrate & ATP Substrate->Assay Detection Signal Detection (e.g., Fluorescence, Radioactivity) Assay->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis Selectivity Selectivity Profile Analysis->Selectivity

Caption: General workflow for assessing kinase inhibitor selectivity.

signaling_pathway cluster_upstream Upstream Signaling cluster_kinase Kinase Cascade cluster_downstream Downstream Effects Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., FGFR, c-Met) Ligand->Receptor Kinase Target Kinase (e.g., JAK, Cdc7) Receptor->Kinase Downstream Downstream Substrates Kinase->Downstream Inhibitor 3-Bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Kinase Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: Simplified signaling pathway showing kinase inhibition.

References

Validating the Mechanism of Action for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, specifically those developed as Fibroblast Growth Factor Receptor (FGFR) inhibitors, against other established alternatives. The information herein is supported by experimental data and detailed methodologies to assist in the validation of their mechanism of action.

The dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a critical target for therapeutic intervention.[1][2] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as a promising class of potent FGFR inhibitors.[1] This guide will focus on a representative compound from this series, designated "Compound 4h," and compare its activity with other well-characterized FGFR inhibitors.

Signaling Pathway and Point of Intervention

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, which induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[3] This phosphorylation event triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3][4] The 1H-pyrrolo[2,3-b]pyridine derivatives, like other ATP-competitive kinase inhibitors, are designed to bind to the ATP-binding pocket of the FGFR kinase domain, thereby blocking autophosphorylation and halting the downstream signal transduction.[3]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR_inactive FGFR (Inactive) FGF Ligand->FGFR_inactive Binding & Dimerization FGFR_dimer FGFR Dimer (Active) FGFR_inactive->FGFR_dimer ATP ATP FRS2 FRS2 FGFR_dimer->FRS2 Autophosphorylation (P) ADP ADP ATP->ADP GRB2_SOS GRB2/SOS FRS2->GRB2_SOS (P) PI3K PI3K FRS2->PI3K (P) RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivatives & Alternatives Inhibitor->FGFR_dimer Inhibition

Caption: FGFR Signaling Pathway and Inhibition by Kinase Inhibitors.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative data from key experiments designed to validate the on-target activity of 1H-pyrrolo[2,3-b]pyridine derivatives against alternative FGFR inhibitors.

Table 1: In Vitro Biochemical Kinase Inhibition (IC50 values in nM)

Compound/DrugFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h (pyrrolo[2,3-b]pyridine derivative) 7925712
Infigratinib (BGJ-398)0.91.4160
Pemigatinib0.40.51.230
Futibatinib (TAS-120)3.91.31.68.3
Dovitinib----

Data for Compound 4h sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[1] Data for alternative inhibitors sourced from publicly available databases and literature.[2][5]

Table 2: In Vitro Cellular Antiproliferative Activity (IC50 values in µM)

Compound/Drug4T1 (Mouse Breast Cancer)MDA-MB-231 (Human Breast Cancer)MCF-7 (Human Breast Cancer)
Compound 4h (pyrrolo[2,3-b]pyridine derivative) 0.081.120.23
Infigratinib (BGJ-398)---
Pemigatinib---
Futibatinib (TAS-120)---

Experimental Workflow for Mechanism of Action Validation

A systematic approach is essential to validate the mechanism of action of a novel kinase inhibitor. This involves a multi-step process from initial biochemical assays to cellular and in vivo studies.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) selectivity Kinase Selectivity Profiling biochem_assay->selectivity target_engagement Target Engagement Assay (e.g., Western Blot for p-FGFR/p-FRS2) selectivity->target_engagement downstream Downstream Pathway Analysis (e.g., p-ERK) target_engagement->downstream cell_viability Cell Viability/Proliferation Assay (e.g., MTT/MTS) pk_pd Pharmacokinetics & Pharmacodynamics cell_viability->pk_pd downstream->cell_viability efficacy Tumor Xenograft Efficacy Studies pk_pd->efficacy

Caption: General Experimental Workflow for Kinase Inhibitor Validation.

Experimental Protocols

In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol determines the direct inhibitory activity of a compound against a purified kinase enzyme.

  • Objective : To determine the half-maximal inhibitory concentration (IC50) of the test compound against FGFR kinases.

  • Methodology :

    • Reagent Preparation : Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT).[6] Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative and control inhibitors in DMSO.

    • Kinase Reaction : In a 384-well plate, add the test compound dilutions. Add a solution containing the recombinant human FGFR enzyme and a suitable substrate. Initiate the kinase reaction by adding ATP solution (at a concentration near the Km for the specific FGFR isoform).[6] Incubate at 30°C for 1 hour.

    • ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]

    • Signal Generation : Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[7]

    • Data Acquisition and Analysis : Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[8]

Cell-Based Target Engagement Assay (Western Blot for FRS2 Phosphorylation)

This protocol assesses the ability of the inhibitor to block FGFR activity within a cellular context.

  • Objective : To evaluate the inhibitory effect of the test compound on the phosphorylation of FRS2, a direct substrate of FGFR.

  • Methodology :

    • Cell Culture and Treatment : Seed cancer cells known to have an active FGFR pathway (e.g., 4T1 cells) in 6-well plates and grow to 70-80% confluency.[9]

    • Serum Starvation (Optional) : To reduce basal signaling, serum-starve the cells for 4-6 hours.[9]

    • Inhibitor Treatment : Pre-treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative or control inhibitor for 1-2 hours.[9]

    • Ligand Stimulation : Stimulate the cells with an optimal concentration of a relevant FGF ligand (e.g., 50 ng/mL FGF2) for 15-30 minutes to induce FGFR activation.[9]

    • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[9]

    • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Immunoblotting : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against phospho-FRS2 and total FRS2. A loading control like GAPDH or β-actin should also be probed.[9]

    • Detection and Analysis : Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the ratio of phosphorylated FRS2 to total FRS2.[3]

Cell Viability Assay (MTS/WST-1 Assay)

This protocol measures the effect of the inhibitor on cell proliferation and viability.

  • Objective : To determine the IC50 of the test compound for inhibiting the growth of cancer cell lines.

  • Methodology :

    • Cell Seeding : Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.[9]

    • Compound Treatment : Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative and control inhibitors in the growth medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).[9]

    • Incubation : Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[9]

    • Reagent Addition : Add MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[9]

    • Data Acquisition and Analysis : Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for the proper disposal of 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine, a vital compound in pharmaceutical research and development. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining regulatory compliance. The following protocols are synthesized from safety data sheets of structurally similar compounds and general chemical waste guidelines.

Immediate Safety and Hazard Information

Hazard Classification Summary

The following table summarizes the anticipated hazards based on the structural analog 3-Bromo-1H-pyrrolo[2,3-b]pyridine.[1][2]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 3Toxic if swallowed[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

EquipmentSpecification
Eye/Face ProtectionChemical safety goggles or a face shield.
Skin ProtectionChemical-resistant gloves (e.g., nitrile or butyl rubber) and a laboratory coat. Ensure full skin coverage.
Respiratory ProtectionUse in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), are to be treated as hazardous waste.

  • This waste stream must be segregated from non-hazardous and other chemical waste types. Specifically, halogenated organic waste should be collected separately from non-halogenated solvents.[3]

2. Containerization:

  • Use a designated, leak-proof waste container made of a compatible material, such as glass or high-density polyethylene.[3]

  • The container must have a tightly sealing cap to prevent the release of vapors.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, corrosive, exclamation mark).[3][4]

3. Storage:

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area that is well-ventilated.

  • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5]

4. Final Disposal:

  • The recommended disposal method for this type of halogenated heterocyclic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not dispose of this chemical down the drain or in regular trash.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal of the hazardous waste.[2][3]

Spill Management: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4] Collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

Disposal Workflow

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound and contaminated materials B Segregate as Halogenated Organic Waste A->B E Store in Designated Secure Area C Select Compatible Waste Container B->C F Contact EHS or Licensed Disposal Service D Label Container: 'Hazardous Waste' & Chemical Name C->D G Arrange for Pickup and High-Temperature Incineration D->E E->F F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, which should be worn at all times in the laboratory when this chemical is in use.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for protection against pyridine derivatives.[5][6] Gloves must be inspected before use and changed every 30-60 minutes or immediately if contaminated or damaged.[7] Use proper glove removal technique to avoid skin contact.[1]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn to protect against skin contact.[8]
Respiratory Protection NIOSH-Approved RespiratorWork should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8][9] If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][10]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be performed in a properly functioning chemical fume hood.[5][8][9]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. A spill kit containing appropriate absorbent materials should also be available.

2. Handling the Compound:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Prevent Inhalation: Do not breathe dust, fumes, or vapors.[11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[3]

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersal of dust.

3. In Case of Exposure or Spill:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[5] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: For small spills, use an inert absorbent material to contain and collect the spill.[8][9] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[9]

Disposal Plan: Managing Halogenated Organic Waste

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all waste containing this compound, including contaminated consumables like gloves, pipette tips, and absorbent materials, in a designated and clearly labeled "Halogenated Organic Waste" container.[9][10]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[9][10]

  • Container Integrity: Use a chemically compatible and leak-proof container with a secure lid.[9]

2. Storage and Disposal:

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE handle_weigh Weigh Compound in Hood prep_ppe->handle_weigh prep_hood Verify Fume Hood Function prep_hood->handle_weigh prep_emergency Locate Emergency Equipment prep_emergency->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Spill Occurs handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Store for Licensed Disposal cleanup_waste->cleanup_dispose emergency_action Follow Emergency Protocol emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。